molecular formula C10H7F3N2O B052004 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 24522-30-3

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B052004
CAS No.: 24522-30-3
M. Wt: 228.17 g/mol
InChI Key: JBNCFFDGYDZEEN-UHFFFAOYSA-N
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Description

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and agrochemical development. This compound integrates two critical pharmacophores: a cyanoacetamide moiety and a lipophilic, electron-withdrawing trifluoromethyl group on the phenyl ring. The cyanoacetamide group is a versatile building block known for its role in the synthesis of heterocyclic compounds, including pyrimidines and pyridines, which are prevalent scaffolds in biologically active molecules. The presence of the trifluoromethyl group is strategically significant, as it often enhances a compound's metabolic stability, membrane permeability, and binding affinity to target proteins by modulating electronic properties and lipophilicity.

Properties

IUPAC Name

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNCFFDGYDZEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50179275
Record name 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
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Molecular Weight

228.17 g/mol
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CAS No.

24522-30-3
Record name 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
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Record name 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
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Record name 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
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Record name 2-Cyano-N-(4-trifluoromethyl-phenyl)-acetamide
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Record name 2-CYANO-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
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Foundational & Exploratory

"2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] It is primarily recognized as a key synthetic intermediate in the manufacturing of the immunomodulatory drugs Leflunomide and its active metabolite, Teriflunomide, which are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[3][4] This technical guide provides a comprehensive overview of the basic properties, synthesis, and available data on this compound.

Core Properties

This section details the fundamental chemical and physical characteristics of this compound.

Chemical and Physical Data
PropertyValueSource(s)
Molecular Formula C₁₀H₇F₃N₂O[5]
Molecular Weight 228.17 g/mol [5]
CAS Number 24522-30-3[5]
Appearance White to light yellow powder or crystalline solid[6]
Melting Point 145-147 °C or 194-198 °C[7],
Boiling Point (Predicted) 386.3 ± 42.0 °C[7]
Density (Predicted) 1.375 ± 0.06 g/cm³[7]
Solubility Slightly soluble in DMSO and Methanol. Low solubility in water, but soluble in other organic solvents.[7],[6]
IUPAC Name This compound[5]
Synonyms Leflunomide Impurity H, Teriflunomide Related Compound B, p-Acetotoluidide, 2-cyano-α,α,α-trifluoro-[5],[1]

Synthesis

This compound is synthesized through several reported methods, primarily involving the acylation of 4-(trifluoromethyl)aniline.

Experimental Protocols

Two common synthetic routes are detailed below:

Method 1: From Cyanoacetic Acid

This method involves the direct condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid.

  • Materials: 4-(trifluoromethyl)aniline, cyanoacetic acid, dicyclohexylcarbodiimide (DCC), ethyl acetate.

  • Procedure:

    • Dissolve 4-(trifluoromethyl)aniline and cyanoacetic acid in ethyl acetate.

    • Add dicyclohexylcarbodiimide (DCC) to the solution.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the dicyclohexylurea byproduct is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Method 2: From Cyanoacetyl Chloride

This route utilizes the more reactive cyanoacetyl chloride for the acylation of 4-(trifluoromethyl)aniline.

  • Materials: 4-(trifluoromethyl)aniline, cyanoacetyl chloride, pyridine (or another suitable base), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-(trifluoromethyl)aniline and pyridine in anhydrous THF in a reaction flask.

    • Cool the mixture in an ice bath.

    • Add cyanoacetyl chloride dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for about 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to afford the product.

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: From Cyanoacetic Acid cluster_method2 Method 2: From Cyanoacetyl Chloride A1 4-(trifluoromethyl)aniline D1 Condensation Reaction A1->D1 B1 Cyanoacetic Acid B1->D1 C1 DCC, Ethyl Acetate C1->D1 E1 This compound D1->E1 A2 4-(trifluoromethyl)aniline D2 Acylation Reaction A2->D2 B2 Cyanoacetyl Chloride B2->D2 C2 Pyridine, THF C2->D2 E2 This compound D2->E2

Synthesis pathways for this compound.

Biological Activity and Mechanism of Action

Despite its crucial role as a precursor to active pharmaceutical ingredients, there is a notable lack of publicly available data on the intrinsic biological activity of this compound itself. Searches of scientific literature and databases did not yield specific studies detailing its pharmacological profile, mechanism of action, or quantitative biological data such as IC50 values or receptor binding affinities.

Its primary significance lies in its chemical structure, which is readily converted to the active drugs Leflunomide and Teriflunomide. The biological effects of these downstream compounds are well-documented and involve the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to the antiproliferative and immunomodulatory effects observed with Leflunomide and Teriflunomide.

Applications in Drug Development and Research

The principal application of this compound is in the pharmaceutical industry for the synthesis of Leflunomide and Teriflunomide.[3] It also serves as a reference standard for impurity profiling in the quality control of these drug substances.[4] Beyond its role as a synthetic intermediate, its potential for other applications in medicinal chemistry remains largely unexplored.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, as well as its synthesis. It holds a critical position in the production of important immunomodulatory drugs. However, a significant gap exists in the scientific literature regarding its own biological activity and pharmacological effects. Future research could explore the intrinsic bioactivity of this molecule to determine if it possesses any therapeutic potential beyond its current role as a synthetic intermediate.

References

An In-depth Technical Guide to 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Molecular Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological significance of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. This compound, also known as Teriflunomide Related Compound B, is a key intermediate in the synthesis of the immunomodulatory drugs leflunomide and teriflunomide. While primarily recognized as a synthetic precursor, understanding its properties is crucial for the development and quality control of these pharmaceuticals. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and elaborates on the dihydroorotate dehydrogenase (DHODH) signaling pathway, the therapeutic target of its derivatives.

Molecular Structure and Chemical Properties

This compound is an organic compound featuring a central acetamide linkage, a cyano group, and a trifluoromethyl-substituted phenyl ring.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity and electronic properties, making it a valuable synthon in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Teriflunomide Related Compound B, Leflunomide Impurity H[2][3]
CAS Number 24522-30-3[4]
Molecular Formula C₁₀H₇F₃N₂O[5]
Molecular Weight 228.17 g/mol [6]
Appearance White to light yellow powder/crystal[4]
Melting Point 145-147 °C[7]
Purity ≥ 98% (GC)[4]
Storage Room temperature, store in a dry place[4]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While comprehensive spectral data is available through various chemical suppliers and databases, a summary of expected spectral features is provided below.[8][9][10]

  • ¹H NMR: Expected signals would correspond to the aromatic protons on the trifluoromethylphenyl ring, the methylene protons of the acetamide group, and the amide proton.

  • ¹³C NMR: Carbon signals for the trifluoromethyl group, the aromatic ring, the carbonyl group, the cyano group, and the methylene group are anticipated.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide, the C≡N stretch of the nitrile, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-(trifluoromethyl)aniline with a cyanoacetylating agent, such as cyanoacetyl chloride or by coupling with cyanoacetic acid.[11][12] The following protocol is a representative method derived from patent literature.

Reaction Scheme:

G reactant1 4-(trifluoromethyl)aniline product This compound reactant1->product reactant2 Cyanoacetic acid reactant2->product reagent1 Dicyclohexyl- carbodiimide (DCC) reagent1->product solvent1 Ethyl acetate solvent1->product

Figure 1: Synthesis of this compound.

Materials:

  • 4-(trifluoromethyl)aniline

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • Cyanoacetyl chloride

Procedure:

  • Method A: Using Cyanoacetic Acid and DCC [12]

    • In a reaction vessel, dissolve 4-(trifluoromethyl)aniline and cyanoacetic acid in ethyl acetate.

    • Add dicyclohexylcarbodiimide (DCC) to the solution.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent.

  • Method B: Using Cyanoacetyl Chloride [11]

    • In a reaction flask, dissolve 4-(trifluoromethyl)aniline (0.014 mol) and pyridine (0.126 mol) in anhydrous THF (20 mL).

    • Cool the mixture in an ice bath.

    • Slowly add cyanoacetyl chloride (0.012 mol) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

    • After the reaction, filter the mixture and remove the solvent from the filtrate by rotary evaporation to obtain the product.[11]

Biological Significance and Signaling Pathway

This compound is primarily significant as a direct precursor to teriflunomide, the active metabolite of leflunomide.[11] Teriflunomide is an immunomodulatory agent used in the treatment of relapsing-remitting multiple sclerosis.[13] There is limited evidence to suggest that this compound itself possesses significant biological activity; it is mainly considered a process-related impurity or an intermediate in the synthesis of its active derivatives.[3]

The therapeutic effect of teriflunomide is attributed to its inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[13] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.

The Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway

The de novo synthesis of pyrimidines is a fundamental cellular process required for DNA and RNA synthesis. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell-cycle arrest at the G1 phase and thereby inhibiting the proliferation of activated T and B lymphocytes. This cytostatic effect reduces the number of immune cells that can contribute to the inflammatory processes in autoimmune diseases like multiple sclerosis.

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UMP Synthase Pyrimidine_Synthesis Pyrimidine Synthesis (for DNA/RNA) UMP->Pyrimidine_Synthesis Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Proliferation Teriflunomide Teriflunomide Teriflunomide->DHODH inhibits Inflammation Inflammation Proliferation->Inflammation

Figure 2: The DHODH signaling pathway and the mechanism of action of Teriflunomide.

Experimental Protocol: DHODH Inhibition Assay

The inhibitory activity of compounds on DHODH can be assessed using a spectrophotometric assay. This protocol measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Test compound (e.g., teriflunomide as a positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.[14]

DHODH_Assay_Workflow A Prepare Reagents (Buffer, DHODH, DHO, CoQ10, DCIP, Test Compound) B Add Buffer and Test Compound to 96-well plate A->B C Add DHODH and pre-incubate B->C D Initiate reaction with substrate solution (DHO, CoQ10, DCIP) C->D E Measure absorbance change (600-650 nm) D->E F Calculate % inhibition and IC50 E->F

Figure 3: Experimental workflow for a DHODH inhibition assay.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the therapeutic agents leflunomide and teriflunomide. While it does not appear to have significant intrinsic biological activity, its chemical and physical properties are of great interest to pharmaceutical scientists involved in the manufacturing and quality control of these drugs. A thorough understanding of its synthesis and its relationship to the biologically active derivatives that target the DHODH pathway is essential for the continued development of novel immunomodulatory therapies. This guide provides a foundational resource for researchers in this field.

References

The Core Mechanism of Action of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide's Active Metabolite, Teriflunomide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Teriflunomide (A77 1726), the active metabolite of Leflunomide, for which 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a key synthetic intermediate. This document details the primary molecular target, downstream cellular effects, and associated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal mechanism of action of Teriflunomide is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical flavin-dependent enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.

Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[1] These cells rely heavily on the de novo synthesis pathway, making them particularly susceptible to DHODH inhibition.[1] By blocking DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect, primarily arresting cells in the S phase of the cell cycle without inducing widespread cytotoxicity.[2] Resting or slowly dividing cells are less affected as they can utilize the pyrimidine salvage pathway to meet their metabolic needs.[4]

Quantitative Analysis of DHODH Inhibition

The inhibitory potency of Teriflunomide against DHODH has been quantified in several studies, with variations in reported values likely attributable to differences in assay conditions, enzyme source (species), and substrate concentrations.

ParameterValueSpeciesNotes
IC₅₀ ~1.25 µMHumanVaries between studies, with some reporting values as low as 24.5 nM.
IC₅₀ 19 nMRatDemonstrates species-specific differences in potency.[3]
Kᵢ 179 nMHumanNon-competitive with respect to dihydroorotate.[2]
K𝘥 12 nMHumanHigh-affinity binding to the enzyme.[2]

Downstream Cellular Effects

The inhibition of DHODH by Teriflunomide initiates a cascade of downstream cellular events, primarily impacting the adaptive immune system.

Inhibition of Lymphocyte Proliferation

A primary consequence of pyrimidine depletion is the potent, dose-dependent inhibition of T and B lymphocyte proliferation.[5] This effect is a cornerstone of Teriflunomide's immunomodulatory activity. The anti-proliferative effect can be reversed by the addition of exogenous uridine, which bypasses the DHODH-mediated block in the de novo pyrimidine synthesis pathway, confirming the on-target effect of the compound.[5]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP Subsequent Steps Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition UTP/CTP UTP/CTP UMP->UTP/CTP Subsequent Steps DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation Immune Response Immune Response Lymphocyte Proliferation->Immune Response Uridine Uridine Uridine->UMP Salvage Pathway

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by Teriflunomide.

Modulation of Inflammatory Signaling Pathways

While DHODH inhibition is the primary mechanism, some studies suggest that Teriflunomide may also modulate other signaling pathways, although these effects may be secondary or occur at higher concentrations.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Some early studies suggested that Teriflunomide could inhibit NF-κB activation.[2] However, more recent evidence indicates that at physiologically relevant concentrations, Teriflunomide does not significantly affect the NF-κB signaling pathway, specifically the degradation of IκBα, a key step in NF-κB activation.[6]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune cell function. There is some evidence to suggest that Teriflunomide may inhibit the JAK/STAT pathway, potentially contributing to its immunomodulatory effects. However, the direct molecular interactions and the significance of this inhibition at therapeutic concentrations require further investigation.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Dimerizes and translocates to nucleus Teriflunomide Teriflunomide Teriflunomide->JAK Putative Inhibition

Caption: Proposed (Putative) Inhibition of the JAK/STAT Signaling Pathway by Teriflunomide.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Teriflunomide.

DHODH Inhibition Assay (Colorimetric)

This protocol describes a common in vitro method to determine the inhibitory potency of Teriflunomide against human DHODH. The assay measures the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[7]

Materials:

  • Recombinant human DHODH (N-terminally truncated for solubility)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (CoQ10) stock solution

  • 2,6-dichloroindophenol (DCIP) stock solution

  • Dihydroorotic acid (DHO) substrate solution

  • Teriflunomide dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~650 nm

Procedure:

  • Reagent Preparation: Prepare a complete assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.

  • Inhibitor Dilution: Prepare a serial dilution of Teriflunomide in DMSO. Further dilute these into the complete assay buffer to achieve the final desired concentrations.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer containing the serially diluted Teriflunomide or DMSO (for control wells).

  • Enzyme Addition: Add recombinant human DHODH enzyme to each well.

  • Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 500 µM DHO to each well.[7]

  • Data Acquisition: Immediately measure the decrease in absorbance at 650 nm over a period of 10-20 minutes at 25°C. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the rates relative to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Serial Dilution of Teriflunomide Serial Dilution of Teriflunomide Addition to 96-well Plate Addition to 96-well Plate Serial Dilution of Teriflunomide->Addition to 96-well Plate Pre-incubation (25°C, 30 min) Pre-incubation (25°C, 30 min) Addition to 96-well Plate->Pre-incubation (25°C, 30 min) Addition of DHODH Enzyme Addition of DHODH Enzyme Addition of DHODH Enzyme->Addition to 96-well Plate Addition of DHO Substrate Addition of DHO Substrate Pre-incubation (25°C, 30 min)->Addition of DHO Substrate Kinetic Reading (Absorbance at 650 nm) Kinetic Reading (Absorbance at 650 nm) Addition of DHO Substrate->Kinetic Reading (Absorbance at 650 nm) IC50 Calculation IC50 Calculation Kinetic Reading (Absorbance at 650 nm)->IC50 Calculation

Caption: Experimental Workflow for DHODH Inhibition Assay.

Lymphocyte Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of Teriflunomide on the proliferation of lymphocytes using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Isolated primary lymphocytes or a lymphocyte cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Mitogen (e.g., Phytohemagglutinin (PHA) for T cells)

  • Teriflunomide dissolved in DMSO

  • Uridine solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed lymphocytes in a 96-well plate at a predetermined optimal density in complete culture medium.

  • Treatment: Treat the cells with serial dilutions of Teriflunomide. Include vehicle controls (DMSO) and positive controls (mitogen-stimulated, untreated cells). For rescue experiments, treat a parallel set of wells with Teriflunomide in the presence of a high concentration of uridine.

  • Stimulation: Add a mitogen (e.g., PHA) to stimulate lymphocyte proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of Teriflunomide relative to the stimulated, untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis of NF-κB and STAT Signaling

This protocol provides a general framework for assessing the effect of Teriflunomide on the activation of NF-κB and STAT proteins via Western blotting.

Materials:

  • Lymphocytes or other relevant cell type

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-total p65, anti-p-STAT3, anti-total STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with Teriflunomide for the desired time. Include appropriate positive and negative controls. For NF-κB, stimulate with an agent like TNF-α. For STATs, use a relevant cytokine like IL-6 or IFN-γ.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer. For NF-κB p65 translocation, cytoplasmic and nuclear fractions should be prepared.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

Conclusion

The core mechanism of action of Teriflunomide, the active metabolite of the pro-drug Leflunomide for which this compound is an intermediate, is the reversible inhibition of DHODH. This leads to a cytostatic effect on rapidly dividing lymphocytes by depleting the intracellular pyrimidine pool necessary for DNA and RNA synthesis. While other potential mechanisms involving the NF-κB and JAK/STAT pathways have been proposed, the primary immunomodulatory effects are well-explained by its potent inhibition of de novo pyrimidine synthesis. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and other DHODH inhibitors in a research and drug development setting.

References

An In-depth Technical Guide to the Solubility of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a white to light yellow crystalline powder.[1] Its chemical structure, featuring a trifluoromethyl group, suggests enhanced lipophilicity which influences its solubility profile.[1]

Solubility Data

Currently, only qualitative solubility data for this compound has been reported. The compound exhibits low solubility in aqueous solutions and is more readily dissolved in certain organic solvents. A summary of the available data is presented in the table below.

SolventSolubilityReference
WaterLow Solubility[2]
Organic SolventsSoluble[2]
DMSOSlightly Soluble[3][4]
MethanolSlightly Soluble[3][4]

Table 1: Qualitative Solubility of this compound

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general methodology based on the equilibrium solubility method is provided below. This protocol can serve as a starting point for researchers aiming to quantify the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

  • Data Analysis:

    • Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or µg/mL, using the concentration obtained from the analytical measurement and the dilution factor.

Visualizations

To aid in the conceptualization of the experimental process, a logical workflow for the solubility determination protocol is provided below.

Solubility_Determination_Workflow start Start: Prepare Materials add_excess Add excess solute to solvent in vials start->add_excess equilibrate Equilibrate at constant temperature with shaking add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end_process End: Report Solubility Data calculate->end_process

Caption: A logical workflow for determining the equilibrium solubility of a compound.

References

Unveiling the Potential of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a key chemical intermediate, holds significant potential in the realms of pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of its core applications, supported by experimental data, detailed protocols, and visual workflows to facilitate further investigation and development. While primarily recognized as a precursor to potent therapeutic agents, its intrinsic properties and broader applications warrant closer examination.

This document summarizes the known physicochemical properties of this compound, details its crucial role in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, and provides established protocols for assessing its potential biological activities.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in research and synthesis.

PropertyValueReference
Chemical Formula C₁₀H₇F₃N₂O[1][2]
CAS Number 24522-30-3[1]
Molecular Weight 228.17 g/mol [2][3]
Appearance White to light yellow powder or crystalline solid[4]
Solubility Low solubility in water; soluble in organic solvents.[5]
Synonyms TFAC, Leflunomide Impurity H, 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide[2][3][6]

Core Research Applications

The primary application of this compound lies in its role as a pivotal intermediate in the synthesis of various biologically active molecules.

Intermediate for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

This compound is a critical building block in the synthesis of the immunomodulatory and anti-inflammatory drugs Leflunomide and its active metabolite, Teriflunomide.[4] These drugs function by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[7][8]

The significance of this intermediate is underscored by the therapeutic efficacy of the final products.

CompoundTargetIC₅₀/Kᵢ/KₐBiological ActivityReference
Leflunomide Human DHODHIC₅₀: 98 µMImmunosuppressive, anti-inflammatory, antiviral[9]
Tyrosine KinasesIC₅₀: 30-100 µMInhibition of T-cell proliferation[10]
Teriflunomide Human DHODHKᵢ: 179 nM, Kₐ: 12 nMImmunosuppressive, anti-inflammatory
Human DHODHIC₅₀: 307 nMInhibition of T-cell proliferation[11][12]
Potential for Novel Drug Discovery

The structural motif of this compound, featuring a trifluoromethyl group and a cyanoacetamide moiety, is of interest for the development of new chemical entities. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The cyano group is a versatile functional group for further chemical modifications. Research into derivatives of this compound could lead to the discovery of novel therapeutics with activities including:

  • Anti-inflammatory and Analgesic Agents : As a precursor to known anti-inflammatory drugs, its core structure is a promising scaffold for new anti-inflammatory and pain-relieving medications.[6]

  • Anticancer Agents : Given the reliance of cancer cells on de novo pyrimidine synthesis, derivatives of this compound could be explored as potential anticancer therapeutics.

  • Antiviral Agents : DHODH inhibitors have shown promise as broad-spectrum antiviral agents.[11]

Agrochemical Development

This compound also serves as an intermediate in the synthesis of pesticides and herbicides.[5][6] Its structural features can be incorporated into new agrochemical candidates to improve their efficacy and stability.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the research applications of this compound.

De Novo Pyrimidine Biosynthesis Pathway

The primary molecular target of the drugs derived from this compound is the enzyme DHODH, which plays a critical role in the de novo synthesis of pyrimidines.

De_Novo_Pyrimidine_Biosynthesis cluster_inhibition Inhibition Site Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII N_Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDPK dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP CTPS 2_cyano_intermediate Derivatives of This compound (e.g., Teriflunomide) 2_cyano_intermediate->Dihydroorotate Inhibits

Caption: The de novo pyrimidine biosynthesis pathway and the inhibition of DHODH.

Experimental Workflow: Screening for DHODH Inhibitors

A typical workflow for identifying and characterizing novel DHODH inhibitors, a key application area for derivatives of this compound, is outlined below.

DHODH_Inhibitor_Screening_Workflow start Start: Compound Library (Derivatives of target compound) virtual_screening Virtual Screening (Docking against DHODH) start->virtual_screening in_vitro_assay In Vitro Enzymatic Assay (DHODH activity) virtual_screening->in_vitro_assay determine_ic50 Determine IC₅₀ in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Proliferation Assay determine_ic50->cell_based_assay determine_ec50 Determine EC₅₀ cell_based_assay->determine_ec50 rescue_experiment Uridine Rescue Experiment determine_ec50->rescue_experiment in_vivo_studies In Vivo Animal Models rescue_experiment->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization end End: Drug Candidate lead_optimization->end

Caption: A generalized workflow for the screening and development of DHODH inhibitors.

Experimental Protocols

Detailed methodologies are provided for key experiments relevant to the research applications of this compound.

Synthesis of Teriflunomide from this compound

This protocol outlines a common synthetic route to Teriflunomide.

  • Materials: this compound, sodium hydride (NaH), acetyl chloride, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add sodium hydride to the stirred suspension.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture again in an ice bath and add acetyl chloride dropwise.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Teriflunomide.

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This spectrophotometric assay measures the inhibition of DHODH activity.

  • Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.

  • Materials: Recombinant human DHODH, this compound or its derivatives, Dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100), DMSO, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control).

    • Prepare a reaction mixture containing assay buffer, DHODH enzyme, and Coenzyme Q10. Add 178 µL of this mixture to each well.

    • Incubate the plate at 25°C for 15-30 minutes to allow for compound binding.

    • Prepare a substrate solution containing DHO and DCIP in the assay buffer.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.

    • Calculate the initial reaction rate for each well.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally induced protein denaturation is a measure of its anti-inflammatory potential.

  • Materials: Egg albumin, Phosphate buffered saline (PBS, pH 6.4), Test compound, Diclofenac sodium (as a standard), Spectrophotometer.

  • Procedure:

    • Prepare various concentrations of the test compound and diclofenac sodium in a suitable solvent.

    • The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound solution.

    • A control group is prepared with the solvent instead of the test compound.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

Herbicidal Activity: Seed Germination and Seedling Growth Bioassay

This bioassay evaluates the potential phytotoxicity of the compound.

  • Materials: Seeds of a model plant (e.g., cress, lettuce), Petri dishes, Filter paper, Test compound, Solvent (e.g., acetone, ethanol), Distilled water.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions.

    • Place a sterile filter paper in each petri dish.

    • Apply a known volume of each test solution to the filter paper and allow the solvent to evaporate. A control group should be prepared with the solvent only.

    • Place a specific number of seeds (e.g., 10-20) evenly on the filter paper in each petri dish.

    • Add a small amount of distilled water to moisten the filter paper.

    • Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

    • After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the control group.

Conclusion

This compound is a versatile and valuable compound for researchers in drug discovery and agrochemical development. Its primary importance as a key intermediate in the synthesis of DHODH inhibitors is well-established, providing a robust platform for the development of therapeutics for autoimmune diseases, cancer, and viral infections. Furthermore, its chemical structure holds promise for the generation of novel bioactive molecules. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for scientists to explore and harness the full potential of this compound in their research endeavors. Further investigation into the intrinsic biological activities of this compound and its novel derivatives is warranted and could open up new avenues for therapeutic and agricultural innovation.

References

A Comprehensive Technical Guide to 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a specialized organic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a reactive cyano group, an acetamide linkage, and a trifluoromethylphenyl moiety, makes it a valuable intermediate for creating more complex molecules.[2] This compound is most notably recognized as a key precursor in the synthesis of Teriflunomide, an immunomodulatory drug, and is also identified as an impurity of Leflunomide.[3] The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final drug product, making this intermediate particularly significant in modern drug design.[2][4] Beyond pharmaceuticals, it also finds applications in the development of agrochemicals and advanced materials.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction optimization, and quality control in a laboratory or industrial setting.

PropertyValueSource(s)
CAS Number 24522-30-3[1][2][5][6]
Molecular Formula C₁₀H₇F₃N₂O[1][2][5][7]
Molecular Weight 228.17 g/mol [1][5]
Appearance White to light yellow powder or crystal[1][7]
Melting Point 194 - 198 °C[1]
145 - 147 °C[8]
95 - 98 °C[7]
Boiling Point 386.3 ± 42.0 °C (Predicted)[8]
Density 1.375 ± 0.06 g/cm³ (Predicted)[8]
Solubility Low solubility in water. Soluble in organic solvents like DMSO and Methanol (Slightly).[7][8]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C, sealed in a dry environment.[1][8]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, typically involving the acylation of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of the target intermediate from common starting materials.

G cluster_reactants Starting Materials cluster_process Reaction Step cluster_reagents Key Reagents/Solvents cluster_product Product Formation A 4-(Trifluoromethyl)aniline C Acylation Reaction A->C B Cyanoacetic Acid or derivative (e.g., Cyanoacetyl Chloride) B->C E This compound C->E D Coupling Agent (e.g., DCC) or Acid-binding Agent (e.g., Pyridine) Solvent (e.g., Ethyl Acetate, THF) D->C

Caption: Generalized synthesis of the target intermediate.

Experimental Protocols

Protocol 1: Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling

This method involves the direct condensation of 4-trifluoromethylaniline with cyanoacetic acid using a carbodiimide coupling agent.[9]

  • Reaction Setup: Charge a reaction vessel with purified 4-trifluoromethylaniline (1.0 eq) and cyanoacetic acid (1.0 eq).

  • Solvent Addition: Add ethyl acetate as the solvent.

  • Coupling Agent: Add dicyclohexylcarbodiimide (DCC) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.[9]

  • Work-up and Isolation: Monitor the reaction for completion. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate, containing the product, can be concentrated and the crude product purified, yielding 2-cyano-N-(4-trifluoromethylphenyl)-acetamide. A reported yield for this process is around 90%.[9]

Protocol 2: Synthesis using Cyanoacetyl Chloride

This protocol utilizes a more reactive acylating agent, cyanoacetyl chloride, with an acid-binding agent.[10]

  • Reactant Solution: In a reaction flask, dissolve p-trifluoromethylaniline (1.17 eq) and pyridine (an acid-binding agent, 10.5 eq) in anhydrous tetrahydrofuran (THF).[10]

  • Cooling: Cool the solution in an ice bath.

  • Addition: Add cyanoacetyl chloride (1.0 eq) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the mixture to react at room temperature (25°C) for 2 hours.[10]

  • Isolation: Monitor the reaction using TLC. After completion, concentrate the mixture to dryness under reduced pressure.

  • Purification: Add water to the residue. The solid product, 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide, will precipitate. Collect the solid by filtration and dry to obtain the final product.

Application as a Pharmaceutical Intermediate

The primary application of this compound is in the synthesis of the immunomodulatory drug Teriflunomide.

Synthesis of Teriflunomide

Teriflunomide is synthesized by the subsequent acylation of this compound.

G cluster_start Intermediate cluster_process Reaction Step cluster_reagents Reagents/Base cluster_product Final Product A This compound C Acetylation A->C E Teriflunomide C->E D Acetyl Chloride Base (e.g., Sodium Hydride, Sodium tert-butoxide) D->C

Caption: Conversion of the intermediate to Teriflunomide.

Experimental Protocol: Synthesis of Teriflunomide

This protocol describes the conversion of the intermediate to Teriflunomide.[9][11]

  • Reaction Setup: Prepare a solution of this compound (1.0 mol) in a suitable solvent such as Toluene (10 L).[11]

  • Base Addition: Add a strong base, such as sodium tert-butoxide (2.5 mol), to the solution and cool to 5 to 10°C.[11]

  • Acetylation: Separately, prepare a solution of the acetylating agent, such as acetyl chloride, by reacting acetic acid (1.0 mol) with N,N'-carbonyldiimidazole (CDI, 1.2 mol) in ethyl acetate at 0 to 10°C for 2 hours.[11] Add this solution to the cooled mixture containing the intermediate and base.

  • Reaction: Continue stirring at 25 to 30°C for 2 hours, monitoring by HPLC.[11]

  • Quenching and Work-up: Add water and concentrated hydrochloric acid to the reaction mixture. Separate the layers.

  • Isolation: Neutralize the aqueous layer with a sodium carbonate solution. The crude Teriflunomide will precipitate.

  • Purification: Filter the crude product and recrystallize from a suitable solvent like acetone to yield pure Teriflunomide. A reported yield for this process is approximately 84.8%.[11]

Mechanism of Action of Teriflunomide

Teriflunomide is the active metabolite of Leflunomide and functions as an immunomodulatory agent.[12] Its therapeutic effect, particularly in the treatment of multiple sclerosis, is achieved by inhibiting dihydroorotate dehydrogenase (DHODH).[11][12] This mitochondrial enzyme is a key component in the de novo pyrimidine synthesis pathway.[11][12] By blocking this enzyme, Teriflunomide prevents the proliferation of rapidly dividing cells like activated lymphocytes, which play a central role in the pathophysiology of autoimmune diseases.[10]

G cluster_pathway De Novo Pyrimidine Synthesis cluster_enzyme Enzyme cluster_inhibitor Inhibitor A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B ... Enz DHODH B->Enz C Orotate D UMP -> CTP C->D ... Enz->C Inh Teriflunomide Inh->Enz

Caption: Inhibition of DHODH by Teriflunomide.

Other Research Applications

Beyond its role in Teriflunomide synthesis, this compound is utilized in broader medicinal chemistry research. It has been used to prepare aminothiophene carboxylates and carboxamides, which act as allosteric enhancers for the adenosine A1 receptor.[3] Furthermore, it serves as a synthetic precursor for (1,2,3-triazol-4-yl)benzenamines, which have been investigated as inhibitors of VEGF receptors 1 and 2, targets relevant to angiogenesis and cancer therapy.[3]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. The following tables summarize its hazard classifications and recommended precautionary measures based on available safety data sheets.[5]

GHS Hazard Statements

CodeStatement
H302 Harmful if swallowed.[5]
H312 Harmful in contact with skin.[5]
H315 Causes skin irritation.[5]
H319 Causes serious eye irritation.[5]
H332 Harmful if inhaled.[5]
H335 May cause respiratory irritation.

GHS Precautionary Statements

CodeStatement
P261 Avoid breathing dust.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area or outdoors.

  • Avoid contact with skin, eyes, and clothing.[7]

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[7]

  • In case of accidental contact or inhalation, seek medical attention immediately.[7]

  • Store in a tightly sealed container in a cool, dry place.[8]

References

The Pivotal Role of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the competitive landscape of agrochemical research and development, the strategic selection of versatile building blocks is paramount to the discovery of novel and effective active ingredients. This technical guide delves into the significance of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide , a key chemical intermediate, in the synthesis of modern agrochemicals. With its unique structural features, this compound offers a gateway to a variety of potent herbicidal, fungicidal, and insecticidal agents. This document serves as an in-depth resource for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, providing a comprehensive overview of its synthesis, chemical properties, and application in the creation of next-generation crop protection solutions.

Compound Profile and Physicochemical Properties

This compound, with the CAS Number 24522-30-3, is a white to light yellow crystalline solid.[1] Its molecular structure, featuring a reactive cyanoacetamide moiety and a trifluoromethylphenyl group, makes it a valuable precursor in organic synthesis.[2] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of derivative compounds, often leading to improved biological activity.[2]

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 24522-30-3[2]
Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol [3]
Appearance White to light yellow powder/crystal
Melting Point 194 - 198 °C
Purity ≥ 98% (GC)

Synthesis of this compound

The synthesis of this compound is well-documented, with a common and efficient method involving the condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid. This reaction highlights the accessibility of this important intermediate from readily available starting materials.

Experimental Protocol: Synthesis via Condensation Reaction [1]

This protocol describes the synthesis of this compound from 4-(trifluoromethyl)aniline and cyanoacetic acid.

Materials:

  • 4-(trifluoromethyl)aniline

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • Sodium hydride (NaH)

  • Acetyl chloride

Procedure:

  • In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and cyanoacetic acid in ethyl acetate.

  • Add dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization to obtain a product with a purity of ≥ 98%. The reported yield for this reaction is 90%.[1]

// Reactants Aniline [label="4-(Trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; CyanoaceticAcid [label="Cyanoacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC\n(Coupling Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Ethyl Acetate\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Reaction [label="Condensation\nRoom Temperature, 2h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniline -> Reaction; CyanoaceticAcid -> Reaction; DCC -> Reaction; Solvent -> Reaction; Reaction -> Product; } .dot Caption: Synthesis of the target intermediate.

Application in Agrochemical Synthesis: A Gateway to Diverse Active Ingredients

While this compound is a recognized intermediate in the pharmaceutical industry, particularly for the synthesis of the immunosuppressive drug Teriflunomide, its potential in agrochemical synthesis is a growing area of interest.[1] The reactive nature of the cyano and acetamide functional groups allows for a variety of chemical transformations, leading to the creation of diverse heterocyclic structures commonly found in active agrochemical ingredients.

Synthesis of Phenylpyrazole Insecticides (Analogous Pathway)

The trifluoromethylphenyl moiety is a key component in a number of potent phenylpyrazole insecticides, such as fipronil and ethiprole.[4] These insecticides are known to act as antagonists of the GABA receptor in insects, leading to central nervous system disruption. While direct synthesis from this compound is not the primary route for these specific commercial products, the structural similarity of the starting materials highlights the potential for developing novel phenylpyrazole insecticides from this intermediate.

A representative synthesis of a phenylpyrazole insecticide is illustrated below, starting from a related aminopyrazole derivative. This pathway demonstrates the type of cyclization reactions that could be explored with derivatives of this compound.

// Starting Material Start [label="5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]\n-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents Reagent1 [label="Trifluoroacetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Triethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="DCM", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Reaction [label="Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]\n-4-(ethylsulfanyl)-1H-pyrazol-5-yl}\n-2,2,2-trifluoroacetamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent1 -> Reaction; Reagent2 -> Reaction; Solvent -> Reaction; Reaction -> Product; } .dot Caption: Synthesis of a phenylpyrazole insecticide.

Potential in Fungicide and Herbicide Development

The N-phenylacetamide core structure is present in various fungicides and herbicides. For instance, research has shown that derivatives of N-(trifluoromethylphenyl)acetamide exhibit significant fungicidal activity.[5] One study identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having strong and broad-spectrum antifungal activity against several plant pathogens.[5] This suggests that modifications of the acetamide portion of this compound could lead to the development of novel fungicides.

Furthermore, the cyano group can be a precursor to other functional groups or can participate in cyclization reactions to form various heterocyclic systems known to possess herbicidal activity, such as pyridines and pyrimidines.[6][7] The synthesis of 2-cyanoacrylate derivatives containing a substituted pyridine ring has been shown to yield compounds with excellent herbicidal activity, acting as inhibitors of photosystem II.[6]

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile intermediate for the agrochemical industry. Its straightforward synthesis and the presence of multiple reactive sites provide a robust platform for the generation of diverse and complex molecular architectures. While its application in this sector is still emerging compared to its established role in pharmaceuticals, the structural motifs it enables are highly relevant to the design of modern insecticides, fungicides, and herbicides.

Future research should focus on exploring the full synthetic potential of this intermediate. The development of novel cyclization and functional group transformation reactions originating from this compound could unlock new classes of agrochemical active ingredients. High-throughput screening of compound libraries derived from this intermediate against a wide range of agricultural pests and diseases will be crucial in identifying the next generation of crop protection solutions. The continued investigation into this promising building block is poised to contribute significantly to the advancement of sustainable and effective agricultural practices.

References

The Role of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide in Material Science: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – This technical whitepaper provides a comprehensive overview of the current understanding of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" and its prospective applications within the field of material science. Addressed to researchers, scientists, and professionals in drug development and material science, this document summarizes the compound's known properties and explores its theoretical potential in the development of advanced materials.

While "this compound" is well-established as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in material science is an emerging area of interest.[1] The unique combination of a cyano group, an acetamide linkage, and a trifluoromethylphenyl moiety suggests its potential for creating polymers and coatings with enhanced thermal stability and chemical resistance.[1] However, a thorough review of current scientific literature and patent databases reveals a notable gap in documented applications and specific performance data within this domain.

Physicochemical Properties

"this compound" is a white to light yellow crystalline solid. Its key physical and chemical properties are summarized in the table below. The presence of the trifluoromethyl group is known to enhance solubility in various organic solvents and contribute to the compound's overall stability.[1]

PropertyValueReference
CAS Number 24522-30-3[1]
Molecular Formula C₁₀H₇F₃N₂O[1]
Molecular Weight 228.17 g/mol [1]
Melting Point 194 - 198 °C[1]
Appearance White to light yellow powder/crystal[1]
Purity ≥ 98% (GC)[1]

Potential Applications in Material Science

The exploration of "this compound" in material science is primarily centered on its potential as a building block for advanced polymers.[1] The trifluoromethyl group is a key feature, often incorporated into polymers to enhance properties such as thermal and oxidative stability, chemical resistance, and to lower the dielectric constant and refractive index. The cyano and acetamide groups offer potential sites for polymerization or for modifying the properties of existing polymer chains.

High-Performance Polymers and Coatings

The compound's structure suggests its suitability for incorporation into polymer backbones, potentially leading to materials with superior performance characteristics.[1][2] It is theorized that polymers synthesized from or incorporating this molecule could exhibit enhanced durability and resistance to harsh environmental conditions.[1][2] These properties are highly sought after in applications such as aerospace components, industrial coatings, and advanced electronics.

Despite these promising attributes, specific examples of polymers or coatings derived from "this compound" are not currently detailed in published research. Quantitative data demonstrating enhancements in thermal, chemical, or mechanical properties are also not available at this time.

Synthesis and Experimental Protocols

While detailed protocols for the incorporation of "this compound" into materials are not yet documented, the synthesis of the compound itself is well-established.

Synthesis of this compound

A common synthetic route involves the condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid. The following diagram illustrates a generalized workflow for this synthesis.

Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-(trifluoromethyl)aniline 4-(trifluoromethyl)aniline Condensation Reaction Condensation Reaction 4-(trifluoromethyl)aniline->Condensation Reaction Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Generalized workflow for the synthesis of the target compound.

A specific experimental protocol is described as the condensation of 4-trifluoromethyl aniline with cyanoacetic acid in the presence of dicyclohexylcarbodiimide and ethyl acetate. The reaction mixture is stirred at room temperature for 2 hours.

Future Outlook and Research Directions

The potential of "this compound" in material science remains largely untapped and represents a promising area for future research. Key research directions should include:

  • Polymer Synthesis and Characterization: The development of novel polymers using this compound as a monomer or a modifying agent. Detailed characterization of the resulting materials' thermal, mechanical, and chemical properties is essential.

  • Performance Evaluation in Coatings: Formulation of coatings incorporating this molecule and rigorous testing of their durability, adhesion, and resistance to environmental degradation.

  • Structure-Property Relationship Studies: A systematic investigation into how the incorporation of this molecule influences the macroscopic properties of materials.

Conclusion

"this compound" is a compound with significant potential for the development of advanced materials, particularly high-performance polymers and coatings. Its unique chemical structure suggests that it could impart desirable properties such as enhanced thermal and chemical resistance. However, the current body of scientific literature lacks specific examples, quantitative performance data, and detailed experimental protocols for its application in material science. This whitepaper serves as a call to the research community to explore the untapped potential of this promising molecule. Further investigation is necessary to translate its theoretical advantages into practical applications and to fully understand its role in the future of material science.

References

Methodological & Application

Industrial Production of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the industrial-scale synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a key intermediate in the production of various pharmaceuticals, notably Teriflunomide.[1][2][3] The information is curated for professionals in drug development and chemical research, with a focus on scalable and efficient production methods.

Chemical Profile

PropertyValueReference
CAS Number 24522-30-3[2][4][5][6]
Molecular Formula C₁₀H₇F₃N₂O[2][4][5]
Molecular Weight 228.17 g/mol [4][5]
Appearance White to light yellow powder/crystal[3][6]
Melting Point 194 - 198 °C[3]
Purity (typical) ≥ 98% (GC)[3][6]
Storage 2 - 8 °C[3]

Synthetic Pathways Overview

The industrial synthesis of this compound primarily revolves around the formation of an amide bond between a cyanoacetic acid derivative and 4-(trifluoromethyl)aniline. Several routes have been developed to optimize yield, purity, and cost-effectiveness for large-scale production. The choice of pathway often depends on the availability and cost of starting materials, as well as safety and environmental considerations.

Below is a diagram illustrating the common synthetic strategies.

Synthesis_Pathways cluster_0 Synthetic Routes CAA Cyanoacetic Acid Product This compound CAA->Product Coupling Agent (e.g., DIC) TFA 4-(Trifluoromethyl)aniline CAC Cyanoacetyl Chloride CAA_anhydride Cyanoacetic Anhydride ECA Ethyl Cyanoacetate CAC->Product Acid Scavenger (e.g., Pyridine, TEA) CAA_anhydride->Product Toluene, Reflux ECA->Product High Temperature

Caption: Common synthetic routes to this compound.

Comparative Analysis of Synthesis Protocols

The following table summarizes key quantitative data from various industrial synthesis methods described in patents and literature. This allows for a direct comparison of their efficiency and reaction conditions.

MethodStarting MaterialsReagents/SolventsTemperatureTimeYieldPurity
Method 1: Direct Coupling Cyanoacetic acid, 4-(Trifluoromethyl)anilineDiisopropylcarbodiimide (DIC) / Ethyl acetateRoom Temperature2 h90%High (recrystallization from ethanol)
Method 2: Acyl Chloride Cyanoacetyl chloride, 4-(Trifluoromethyl)anilinePyridine, THF0°C to Room Temp.2 hNot specifiedNot specified
Method 3: Anhydride Cyanoacetic acid (to form anhydride), 4-(Trifluoromethyl)anilinePhosphorus pentoxide, Toluene81°C (Reflux)36 hNot specifiedNot specified
Method 4: Ester Amidation Ethyl cyanoacetate, 4-(Trifluoromethyl)anilineXylene180°C (Reflux)48 hLow (requires chromatographic purification)Low

Detailed Experimental Protocols

Method 1: Direct Coupling with Carbodiimide

This method is favored for its high yield and purity, operating under mild conditions, making it suitable for industrial scale-up.[7]

Workflow Diagram:

Direct_Coupling_Workflow start Start charge_reactants Charge Reactor with: - 4-(Trifluoromethyl)aniline - Cyanoacetic acid - Ethyl acetate start->charge_reactants add_dic Add Dicyclohexylcarbodiimide (DCC) in Ethyl Acetate charge_reactants->add_dic react Stir at Room Temperature for 2 hours add_dic->react filter Filter off Dicyclohexylurea (DCU) react->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize dry Dry the Product recrystallize->dry end End Product dry->end

Caption: Workflow for the direct coupling synthesis method.

Protocol:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with 4-(trifluoromethyl)aniline (1.0 eq) and cyanoacetic acid (1.05 eq) in ethyl acetate.

  • Reagent Addition: A solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in ethyl acetate is added portion-wise to the reactor while maintaining the temperature below 30°C.

  • Reaction: The reaction mixture is stirred at room temperature for approximately 2 hours. Reaction progress is monitored by HPLC or TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.[1]

  • Drying: The purified product is dried under vacuum at 50-60°C.

Method 2: Acyl Chloride Route

This route involves the preparation of the more reactive cyanoacetyl chloride, which then readily reacts with 4-(trifluoromethyl)aniline.[1][8]

Protocol:

  • Preparation of Cyanoacetyl Chloride: Cyanoacetic acid (1.0 eq) is reacted with an acylating agent such as thionyl chloride or oxalyl chloride (1.1 eq) in a suitable solvent like dichloromethane or toluene. The reaction is typically carried out at room temperature until the evolution of gas ceases. The resulting cyanoacetyl chloride solution is used directly in the next step.

  • Amidation Reaction: In a separate reactor, 4-(trifluoromethyl)aniline (1.0 eq) is dissolved in a solvent such as dichloromethane or THF, and an acid scavenger like pyridine or triethylamine (1.2 eq) is added.[8]

  • The solution of cyanoacetyl chloride is then added dropwise to the aniline solution at a controlled temperature, typically between 0°C and 10°C.

  • Reaction Monitoring: The reaction is stirred for 1-2 hours at room temperature and monitored for completion by HPLC or TLC.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product can be purified by recrystallization.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Teriflunomide, an immunomodulatory drug.[9] The subsequent step in this synthesis involves the acylation of the active methylene group of this compound.

Signaling Pathway Diagram:

Teriflunomide_Synthesis Intermediate This compound Teriflunomide Teriflunomide Intermediate->Teriflunomide Acylation Base Base (e.g., NaH, NaOH) Base->Teriflunomide AcylatingAgent Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) AcylatingAgent->Teriflunomide

Caption: Synthesis of Teriflunomide from the key intermediate.

The process generally involves treating this compound with a strong base, such as sodium hydride or sodium hydroxide, to generate a carbanion.[1][10] This carbanion then undergoes a nucleophilic substitution reaction with an acylating agent like acetyl chloride to yield Teriflunomide.[7][10] The choice of base and solvent is critical to optimize the yield and minimize side reactions. For instance, using sodium hydride in a solvent like THF is a common approach.[7][9] Alternatively, phase transfer catalysis can be employed when using aqueous sodium hydroxide.

References

"2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" as a precursor for teriflunomide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Teriflunomide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent approved for the treatment of relapsing multiple sclerosis.[1] It functions by selectively and reversibly inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition curtails the proliferation of activated T and B lymphocytes, which are pivotal in the pathophysiology of multiple sclerosis, without inducing cell death.[2][3] This document provides detailed protocols for the synthesis of teriflunomide, focusing on the use of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide as a key precursor. This intermediate is a critical building block in several efficient synthetic routes to the final active pharmaceutical ingredient (API).

Synthesis Pathway from Precursor

The conversion of this compound to teriflunomide involves an acetylation reaction. This is typically achieved by treating the precursor with an acetylating agent in the presence of a suitable base and solvent. The general scheme involves the formation of a carbanion intermediate which then undergoes nucleophilic substitution.

Caption: General synthesis route to Teriflunomide from its precursor.

Experimental Protocols

Protocol 1: Synthesis of Precursor this compound

This protocol is adapted from a reported synthesis utilizing boric acid as a catalyst for the amidation reaction.[4]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Cyanoacetic acid

  • Boric acid

  • Toluene

  • Water (H₂O)

Procedure:

  • Charge a reaction flask with 4-(trifluoromethyl)aniline (1.0 mol), cyanoacetic acid (1.35 mol), boric acid (0.1 mol), and toluene (22.5 L).[4]

  • Heat the mixture to 110-115°C.

  • Remove water azeotropically over a period of 12 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, distill off the toluene completely under vacuum.

  • Add water (22.5 L) to the residue and agitate for 2 hours at 25-30°C.

  • Isolate the resulting solid by filtration.

  • Wash the solid with water (2.5 L).

  • Dry the product under vacuum to yield this compound.

Protocol 2: Synthesis of Teriflunomide from Precursor

This protocol describes the acetylation of the precursor to form teriflunomide. Several methods exist, with variations in the base and acetylating agent used.[5][6][7] The following is a representative procedure.

Materials:

  • This compound

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH)

  • Acetyl chloride or Isopropenyl acetate

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction flask, charge this compound (100g) and a suitable solvent such as dimethylformamide.[5]

  • Add a base, for example, sodium hydroxide (70g), and stir the mixture for 30 minutes.[5]

  • Slowly add an acetylating agent, such as isopropenyl acetate (60 ml), to the mixture.[5]

  • Stir the resulting mixture for 4-5 hours at room temperature.

  • Monitor the reaction for completion via HPLC.

  • Upon completion, dilute the reaction mixture with water.

  • Acidify the mixture with concentrated HCl solution to precipitate the solid product.

  • Stir to ensure complete solid separation.

  • Filter the separated solid, wash with water, and dry under reduced pressure to afford crude Teriflunomide.

  • The crude product can be further purified by recrystallization from a suitable solvent like acetone or ethyl acetate.[4][6]

Data Presentation

The following tables summarize quantitative data reported for the synthesis of the precursor and teriflunomide.

ParameterValueReference
Yield 73%[4]
Purity (by HPLC) 99.49%[4]
Appearance White to yellow solid[4]
Elemental Analysis (Calculated) C (52.54%), H (3.24%), N (12.19%)[4]

Caption: Physicochemical data for this compound.

ParameterValueReference
Yield 84.8%[4]
Purity (by HPLC) 99.96%[4]
Melting Point 165-168°C[5]
Molecular Formula C₁₂H₉F₃N₂O₂[5]
Molecular Weight 270.207 g/mol [5]
Elemental Analysis (Calculated) C (53.34%), H (3.36%), N (10.37%)[4]

Caption: Physicochemical and reaction data for Teriflunomide synthesis.

Experimental Workflow Visualization

The overall process from synthesis to purification is outlined in the workflow diagram below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Start Materials (Precursor, Base, Acetylating Agent) reaction Acetylation Reaction (Room Temp, 4-5h) start->reaction monitoring In-Process Control (HPLC Monitoring) reaction->monitoring quench Dilution with Water monitoring->quench acidify Acidification (HCl) & Precipitation quench->acidify filtration Filtration & Washing acidify->filtration drying Drying under Vacuum filtration->drying recrystallization Recrystallization (e.g., Acetone) drying->recrystallization final_product Pure Teriflunomide recrystallization->final_product G cluster_cell Activated Lymphocyte cluster_mito Mitochondrion de_novo De Novo Pyrimidine Synthesis Pathway dhodh DHODH Enzyme de_novo->dhodh salvage Salvage Pathway dna_rna DNA & RNA Synthesis salvage->dna_rna Bypasses DHODH proliferation Lymphocyte Proliferation & Immune Response dna_rna->proliferation dhodh->dna_rna Uridine Monophosphate (UMP) teriflunomide Teriflunomide teriflunomide->dhodh Inhibition

References

using "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" to synthesize leflunomide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a cornerstone in the management of rheumatoid and psoriatic arthritis.[1][2] It functions as a prodrug, rapidly converting to its active metabolite, teriflunomide (A77 1726), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This inhibition disrupts the de novo synthesis of pyrimidines, essential for the proliferation of activated lymphocytes, thereby exerting an immunomodulatory effect.[2][3][4][5]

This document provides detailed protocols for the synthesis of leflunomide. It is important to note that the compound "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" is also known as teriflunomide, the active metabolite of leflunomide, and is not a precursor in the conventional synthesis of leflunomide. In fact, leflunomide can be hydrolyzed to yield teriflunomide.[6][7] This guide will therefore focus on the established synthetic route to leflunomide from 5-methylisoxazole-4-carboxylic acid and will also provide a protocol for the synthesis of teriflunomide from different starting materials.

Leflunomide: Mechanism of Action

Leflunomide's therapeutic effects are mediated by its active metabolite, teriflunomide. Teriflunomide selectively and reversibly inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. Activated lymphocytes, which are rapidly proliferating in autoimmune diseases, are highly dependent on this pathway for DNA and RNA synthesis.[2][4][5] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to a G1 phase cell cycle arrest and thereby inhibiting the proliferation of these immune cells.[1][2] At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases.[4][5]

leflunomide_moa cluster_pathway Cellular Pathway cluster_effect Biological Effect Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Immune Immunosuppressive Effect

Caption: Mechanism of action of Leflunomide.

Synthesis of Leflunomide

The most common and efficient synthesis of leflunomide is a two-step process starting from 5-methylisoxazole-4-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by an acylation reaction with 4-(trifluoromethyl)aniline.

leflunomide_synthesis start 5-Methylisoxazole-4-carboxylic acid intermediate 5-Methylisoxazole-4-carbonyl chloride start->intermediate Chlorination product Leflunomide intermediate->product Acylation reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride reagent1->start reagent2 4-(Trifluoromethyl)aniline reagent2->intermediate

Caption: Synthetic pathway for Leflunomide.

Experimental Protocol: Leflunomide Synthesis

Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride

  • To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[8]

  • Slowly add thionyl chloride (1.1-1.5 equivalents) or oxalyl chloride to the mixture at room temperature.[6]

  • Heat the reaction mixture to reflux (around 70-75°C for toluene) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[6]

  • After completion, the excess thionyl chloride and solvent can be removed by distillation under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride as an oil or solid, which can be used in the next step without further purification.[8]

Step 2: Synthesis of Leflunomide

  • Dissolve 4-(trifluoromethyl)aniline (1.0-1.2 equivalents) in a suitable solvent like acetonitrile, dimethoxyethane, or toluene.[6][9]

  • Cool the aniline solution to 0-10°C in an ice bath.[8]

  • Slowly add the crude 5-methylisoxazole-4-carbonyl chloride solution from Step 1 to the cooled aniline solution. An external base such as pyridine, triethylamine, or sodium bicarbonate may be used to scavenge the HCl byproduct, though some procedures proceed without it.[8][9]

  • Stir the reaction mixture at 0-10°C for 2 hours and then allow it to warm to room temperature, continuing to stir for another 4-6 hours.[8]

  • Upon completion, the reaction mixture can be worked up by adding water to precipitate the crude leflunomide.[8]

  • The solid product is collected by filtration, washed with water, and dried under vacuum.[8]

Purification:

Crude leflunomide can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture to yield a white crystalline solid.[1][8]

Quantitative Data: Leflunomide Synthesis
ParameterValueReference(s)
Yield 60-90%[6][8]
Purity (HPLC) >99.5%[6][8]
Melting Point 164-168 °C[1]

Synthesis of this compound (Teriflunomide)

Teriflunomide, the active metabolite of leflunomide, can be synthesized by the acylation of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative.

teriflunomide_synthesis start1 Cyanoacetic acid product This compound (Teriflunomide) start1->product Acylation start2 4-(Trifluoromethyl)aniline start2->product reagent Acylating Agent (e.g., Isopropyl Chloroformate, Cyanoacetyl Chloride) reagent->start1

Caption: Synthesis of Teriflunomide.

Experimental Protocol: Teriflunomide Synthesis
  • Dissolve cyanoacetic acid (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF).[10]

  • Cool the solution to 0-10°C and add an organic base such as N-methylmorpholine.[10]

  • Add 4-(trifluoromethyl)aniline (1.0 equivalent) to the mixture.[10]

  • Slowly add an acylating agent, such as isopropyl chloroformate or cyanoacetyl chloride (prepared separately from cyanoacetic acid and an acylating agent like PCl5 or SOCl2), to the reaction mixture while maintaining the temperature at 0-10°C.[10][11][12]

  • After the addition is complete, continue stirring the reaction for 1-2 hours at the same temperature, then allow it to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.[10]

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by precipitation or recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield this compound.[10]

Quantitative Data: Teriflunomide Synthesis
ParameterValueReference(s)
Yield 81-95%[6][10]
Purity (HPLC) >99.9%[6]

Metabolic Conversion of Leflunomide to Teriflunomide

The conversion of leflunomide to its active form, teriflunomide, is a critical step for its pharmacological activity. This process involves the opening of the isoxazole ring.

leflunomide_metabolism leflunomide Leflunomide (N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) teriflunomide Teriflunomide (this compound) leflunomide->teriflunomide Isoxazole Ring Opening (in vivo metabolism)

Caption: Metabolic conversion of Leflunomide to Teriflunomide.

Conclusion

The synthesis of leflunomide is a well-established process that is crucial for the production of this important immunomodulatory drug. Understanding the distinct synthetic pathways for leflunomide and its active metabolite, teriflunomide, is essential for researchers and professionals in drug development. The protocols and data presented here provide a comprehensive guide for the laboratory-scale synthesis of these compounds. Strict control of reaction conditions and purification procedures is necessary to obtain high-purity leflunomide suitable for research and pharmaceutical applications.

References

Application Notes and Protocols for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the utilization of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" as a monomer in polymer synthesis. This compound, featuring a reactive cyanoacetamide moiety and a trifluoromethylphenyl group, holds promise for the development of advanced polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.[1] The trifluoromethyl group is known to increase lipophilicity and can enhance the potency of compounds in biological applications.[2] While direct polymerization protocols for this specific monomer are not widely published, this document outlines a proposed experimental procedure based on established methods for similar functionalized monomers, such as microemulsion polymerization of cyanoacetamide derivatives and the synthesis of fluorinated polyimides.[3][4]

Introduction

"this compound" is a versatile organic compound recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a cyano group, an acetamide linkage, and a trifluoromethyl-substituted phenyl ring, suggests its potential as a valuable monomer in polymer chemistry.[2] The incorporation of the trifluoromethyl group into a polymer backbone can impart a range of desirable properties, including increased thermal stability, chemical inertness, and altered solubility characteristics.[1][3] The cyano and amide functionalities offer reactive sites for polymerization reactions.[5]

This protocol details a proposed method for the free-radical polymerization of "this compound" with a co-monomer, methyl methacrylate (MMA), via microemulsion polymerization. This technique is advantageous for its ease of use, low cost, and environmentally friendly nature, as it avoids the need for volatile organic solvents.[4]

Proposed Experimental Protocol: Microemulsion Polymerization

This protocol describes the synthesis of a copolymer of "this compound" and methyl methacrylate.

2.1. Materials and Equipment

Reagents Equipment
This compound (Monomer 1)Three-necked round-bottom flask
Methyl methacrylate (MMA, Monomer 2)Mechanical stirrer
Sodium dodecyl sulfate (SDS, Surfactant)Condenser
Potassium persulfate (KPS, Initiator)Nitrogen inlet
Deionized water (Solvent)Heating mantle with temperature control
Ethanol (for precipitation)Filtration apparatus (Büchner funnel)
Vacuum oven

2.2. Experimental Procedure

  • Preparation of the Microemulsion:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve sodium dodecyl sulfate (SDS) in deionized water to form the aqueous phase.

    • In a separate beaker, mix "this compound" and methyl methacrylate (MMA) to form the oil phase.

    • Slowly add the oil phase to the aqueous phase while stirring vigorously to form a stable and translucent microemulsion.

  • Initiation of Polymerization:

    • Deoxygenate the microemulsion by bubbling nitrogen gas through the mixture for 30 minutes.

    • While maintaining a nitrogen atmosphere, heat the reaction mixture to the desired temperature (e.g., 70°C) using a heating mantle.

    • Dissolve the initiator, potassium persulfate (KPS), in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Polymerization Reaction:

    • Allow the reaction to proceed for a specified time (e.g., 6 hours) under continuous stirring and a nitrogen atmosphere.

    • Monitor the reaction progress by observing changes in the viscosity of the mixture.

  • Isolation and Purification of the Polymer:

    • After the reaction is complete, cool the flask to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing an excess of a non-solvent, such as ethanol, while stirring.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer thoroughly with deionized water and ethanol to remove any unreacted monomers, surfactant, and initiator.

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

2.3. Data Presentation: Proposed Reaction Conditions

Parameter Value Notes
Monomer 1: Monomer 2 Molar Ratio 1:1 to 1:5Can be varied to control polymer properties.
Surfactant (SDS) Concentration 2-5 wt% of total monomersTo ensure stable microemulsion formation.
Initiator (KPS) Concentration 0.5-2 wt% of total monomersAffects polymerization rate and molecular weight.
Reaction Temperature 60-80 °CInfluences initiation and propagation rates.
Reaction Time 4-8 hoursTo achieve high monomer conversion.
Stirring Speed 200-400 rpmFor maintaining a homogeneous reaction mixture.

Visualizations

3.1. Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Microemulsion Preparation cluster_reaction 2. Polymerization cluster_isolation 3. Isolation & Purification A Aqueous Phase (Water + SDS) C Mix and Stir A->C B Oil Phase (Monomer 1 + MMA) B->C D Deoxygenate (N2 Purge) C->D Stable Microemulsion E Heat to 70°C D->E F Add Initiator (KPS) E->F G Polymerize (6 hours) F->G H Cool to RT I Precipitate (in Ethanol) H->I J Filter I->J K Wash (Water & Ethanol) J->K L Dry (Vacuum Oven) K->L M Final Polymer L->M

Caption: Workflow for microemulsion polymerization.

3.2. Proposed Polymerization Pathway

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator KPS (Initiator) Heat radical Sulfate Radical Anion (R•) initiator->radical monomer1 Monomer 1 (this compound) radical->monomer1 Reacts with monomer2 MMA radical->monomer2 Reacts with growing_chain Growing Polymer Chain (P-M1• or P-M2•) monomer1->growing_chain Adds to monomer2->growing_chain Adds to growing_chain->growing_chain Chain Growth chain1 Growing Chain (P•) final_polymer Final Polymer chain1->final_polymer Combination or Disproportionation chain2 Growing Chain (P'•) chain2->final_polymer

Caption: Proposed free-radical polymerization pathway.

Conclusion

The use of "this compound" as a monomer in polymer synthesis presents an opportunity to develop novel materials with potentially superior properties. The proposed microemulsion polymerization protocol provides a foundational method for researchers to explore the incorporation of this functional monomer into various polymer backbones. Further characterization of the resulting polymers will be essential to fully understand the impact of the trifluoromethylphenyl and cyanoacetamide moieties on the final material properties. This could open up new applications in fields requiring high-performance polymers, such as advanced coatings, membranes, and specialty plastics.[1]

References

Application Notes & Protocols for the Quantification of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Teriflunomide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide," an active pharmaceutical ingredient also known as Teriflunomide. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and a proposed approach for Gas Chromatography-Mass Spectrometry (GC-MS) are designed for use in research, quality control, and drug development settings.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is a robust and widely used technique for the accurate and precise quantification of this compound in bulk drug substance and pharmaceutical dosage forms. The described method is a stability-indicating assay, capable of separating the active ingredient from its potential degradation products.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or purified water).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.015 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) ratio of the organic to aqueous phase.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm or 293 nm.[1][2]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL).

  • Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient, transfer it to a suitable volumetric flask, and add the mobile phase. Sonicate for a specified time to ensure complete dissolution, then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Presentation: Quantitative HPLC Data Summary

ParameterTypical Value
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.0037 µg/mL[1]
Limit of Quantification (LOQ)0.0096 µg/mL[1]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention TimeApproximately 3-5 minutes

Diagram: HPLC Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc separation Chromatographic Separation hplc->separation detection UV-Vis/PDA Detection separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant UV_Vis_Workflow prep Sample/Standard Preparation in Solvent spectro UV-Vis Spectrophotometer prep->spectro measure Absorbance Measurement at λmax spectro->measure calibration Calibration Curve Plotting measure->calibration quant Concentration Determination calibration->quant GCMS_Workflow prep Sample Preparation & Drying deriv Derivatization Reaction prep->deriv gcms GC-MS System (Injector, Column, MS Detector) deriv->gcms separation Gas Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection quant Data Analysis & Quantification detection->quant

References

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. A systematic approach was employed to optimize the chromatographic conditions to achieve a sharp, symmetrical peak for the main analyte, well-resolved from potential impurities and degradation products. The developed method is suitable for the routine analysis of this compound in bulk drug substance and can be adapted for formulation analysis and stability studies.

Introduction

This compound is a key intermediate in the synthesis of several pharmaceutical compounds, including the dihydroorotate dehydrogenase (DHO-DHase) inhibitors teriflunomide and leflunomide[1]. Its chemical structure comprises a trifluoromethylphenyl group, an acetamide linkage, and a cyano group, which contribute to its lipophilicity and potential for biological activity[2]. Accurate and reliable quantification of this intermediate is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility[3][4].

This document provides a comprehensive protocol for the development of a specific and sensitive RP-HPLC method for the analysis of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValueReference
Chemical Structure Chemical structure of this compound[5]
Molecular Formula C₁₀H₇F₃N₂O[5][6][7]
Molecular Weight 228.17 g/mol [5][6][7]
Appearance White to light yellow powder or crystal[6][8][9]
Melting Point 145-147 °C / 194-198 °C[6][10]
Solubility Low solubility in water; soluble in organic solvents such as DMSO and methanol.[8][10]

Based on its structure, containing an aromatic ring, the compound is expected to be UV active, making UV detection a suitable choice for HPLC analysis. The presence of both polar (cyano, acetamide) and non-polar (trifluoromethylphenyl) groups suggests that reversed-phase chromatography will be an effective separation mode.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)[6][9]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Buffers: Ammonium acetate, ammonium formate, potassium phosphate.

  • Acids/Bases: Formic acid, acetic acid (for pH adjustment).

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

Standard and Sample Preparation
  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting diluent based on the analyte's solubility.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: For bulk drug analysis, prepare a sample solution at a concentration of approximately 100 µg/mL in the diluent.

HPLC Method Development Workflow

The development of the HPLC method follows a logical progression from initial screening to final optimization and validation.

HPLC_Method_Development Analyte_Characterization Analyte Characterization (Physicochemical Properties) Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Analyte_Characterization->Column_Screening informs Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening initial tests Gradient_Optimization Gradient Optimization (Isocratic vs. Gradient) Mobile_Phase_Screening->Gradient_Optimization best combination Parameter_Fine_Tuning Parameter Fine-Tuning (Flow Rate, Temperature, Wavelength) Gradient_Optimization->Parameter_Fine_Tuning refine separation Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Parameter_Fine_Tuning->Method_Validation proposed method Final_Method Final Optimized HPLC Method Method_Validation->Final_Method leads to

References

Applications of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFACN, is a key chemical intermediate with significant applications in medicinal chemistry. While direct biological activity of TFACN is not extensively documented, its primary role is as a crucial building block in the synthesis of immunomodulatory and anti-inflammatory drugs. This document provides a comprehensive overview of its principal application in the synthesis of Leflunomide and its active metabolite, Teriflunomide. Detailed synthetic protocols, quantitative data on the biological activity of the resulting active pharmaceutical ingredients (APIs), and the relevant signaling pathways are presented to support researchers in drug discovery and development.

Introduction

This compound (CAS No: 24522-30-3) is a versatile organic compound.[1][2] Its chemical structure, featuring cyano, acetamide, and trifluoromethylphenyl groups, makes it a valuable precursor in the synthesis of various pharmaceuticals.[2] The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the final drug molecule.[2] The primary and most well-documented application of this compound in medicinal chemistry is as a key starting material for the synthesis of Leflunomide and Teriflunomide, both of which are used in the treatment of autoimmune diseases.[3]

Primary Application: Synthesis of Leflunomide and Teriflunomide

This compound is an essential precursor in the industrial synthesis of Teriflunomide, the active metabolite of Leflunomide.[2] Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid and psoriatic arthritis.[4][5] Teriflunomide is also approved for the treatment of relapsing forms of multiple sclerosis.[6][7]

Mechanism of Action of Teriflunomide and Leflunomide

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide (A77 1726).[4][5] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][4][6] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[1][4]

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B cells.[1][6] This prevents their clonal expansion and subsequent involvement in the inflammatory cascade characteristic of autoimmune diseases.[1] Resting lymphocytes are less affected as they can utilize the pyrimidine salvage pathway to meet their metabolic needs.[1][2]

Quantitative Biological Data

The following table summarizes the inhibitory activity of Teriflunomide against dihydroorotate dehydrogenase.

CompoundTargetParameterValueReference
Teriflunomide (A77 1726)Human Dihydroorotate Dehydrogenase (DHODH)Kd12 nM
Teriflunomide (A77 1726)Human Dihydroorotate Dehydrogenase (DHODH)Ki179 nM
Teriflunomide (A77 1726)Human Dihydroorotate Dehydrogenase (DHODH)IC501.1 µM[8]
TeriflunomideRat Dihydroorotate Dehydrogenase (DHODH)IC5019 nM[8]
TeriflunomideHCT116 cells (antiproliferative)IC500.3 µM[9]
LeflunomideHuman Dihydroorotate Dehydrogenase (DHODH)IC5098 µM[8]
LeflunomideRat Dihydroorotate Dehydrogenase (DHODH)IC506.3 µM[8]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of cyanoacetic acid with 4-(trifluoromethyl)aniline.[5]

Materials:

  • Cyanoacetic acid

  • 4-(trifluoromethyl)aniline

  • N-methylmorpholine

  • Isopropyl chlorocarbonate

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Water

  • Brine (16.7%)

Procedure:

  • Dissolve cyanoacetic acid (63.4 kg) in tetrahydrofuran (700 L) and stir at room temperature under a nitrogen atmosphere.[5]

  • Cool the solution to 0-10 °C and slowly add N-methylmorpholine dropwise over approximately 1 hour.[5]

  • Add 4-trifluoromethylaniline (100.0 kg) dropwise at the same temperature.[5]

  • Slowly add isopropyl chlorocarbonate (91.3 kg) dropwise to the reaction mixture over about 1 hour, maintaining the temperature at 0-10 °C.[5]

  • After the addition is complete, continue stirring for 1-2 hours.[5]

  • Add water (200 L) to the reaction mixture, stir, and allow the layers to separate.[5]

  • Wash the organic layer with 16.7% brine.[5]

  • Add isopropanol (400 L) and concentrate under reduced pressure until the volume is reduced to 400 L. Repeat this step.[5]

  • Add isopropanol (100 L) to the concentrated solution at 20-30 °C, followed by the slow dropwise addition of water (500 L) at approximately 20 °C.[5]

  • Continue stirring for 1 hour at the same temperature after the addition is complete.[5]

  • Cool the mixture to 0-10 °C and stir for 1 hour.[5]

  • Collect the precipitated crystals by filtration and dry to yield 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide.[5]

Synthesis of Teriflunomide from this compound

This protocol describes the acylation of this compound to yield Teriflunomide.[1]

Materials:

  • This compound

  • Acetic acid

  • Ethyl acetate

  • N,N'-Carbonyldiimidazole (CDI)

  • Sodium tert-butoxide

  • Toluene

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Charge a flask with acetic acid (1.20 kg) and ethyl acetate (35 L).[1]

  • Add N,N'-carbonyldiimidazole (CDI) (3.88 kg) and stir at 0-10 °C for 2 hours.[1]

  • In a separate flask, prepare an ice-cooled solution of this compound (3.5 kg) with sodium tert-butoxide (3.68 kg) in toluene (35 L).[1]

  • Add the solution from step 2 to the solution from step 3 at 5-10 °C.[1]

  • Continue stirring at 25-30 °C for 2 hours. Monitor the reaction by HPLC.[1]

  • Upon completion, add water (65 L) and concentrated hydrochloric acid (7 L).[1]

  • Separate the layers and process the organic layer to isolate Teriflunomide.[1]

Visualizations

Signaling Pathway

Teriflunomide_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate->Pyrimidine_Synthesis Teriflunomide Teriflunomide (Active Metabolite) Teriflunomide->DHODH DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Proliferation Lymphocyte Proliferation Inflammation Inflammation Proliferation->Inflammation DNA_RNA_Synthesis->Proliferation

Caption: Mechanism of action of Teriflunomide.

Experimental Workflow

Synthesis_Workflow cluster_synthesis_intermediate Synthesis of Intermediate cluster_synthesis_api Synthesis of API Start Start: Cyanoacetic Acid & 4-(Trifluoromethyl)aniline Step1 Reaction with N-methylmorpholine and Isopropyl chlorocarbonate in THF Start->Step1 Step2 Work-up and Purification Step1->Step2 Intermediate This compound Step2->Intermediate Step3 Acylation with Acetic Acid/CDI in the presence of Sodium tert-butoxide Intermediate->Step3 Step4 Acidification and Work-up Step3->Step4 API Teriflunomide Step4->API End Final Product API->End

Caption: Workflow for the synthesis of Teriflunomide.

Conclusion

This compound is a pivotal intermediate in the synthesis of the immunomodulatory drugs Leflunomide and Teriflunomide. Its application in medicinal chemistry is primarily centered on its role as a precursor, enabling the efficient production of these important therapeutic agents. The provided protocols and data offer a valuable resource for researchers engaged in the synthesis and development of DHODH inhibitors and other related compounds for the treatment of autoimmune and inflammatory diseases. Further research into other potential applications of this versatile molecule may unveil new opportunities in drug discovery.

References

Safety Precautions for Handling 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS No. 24522-30-3). The information is intended to supplement, not replace, institutional safety guidelines and a thorough understanding of the material's properties.

Compound Identification and Properties

Structure:

General Information:

PropertyValueSource
Chemical Name This compound-
CAS Number 24522-30-3[1]
Molecular Formula C10H7F3N2O-
Molecular Weight 228.17 g/mol -
Appearance White to off-white crystalline powder or solid
Melting Point 145-147 °C (Note: Conflicting data exists, with ranges of 95-98°C and 194-198°C also reported)-
Solubility Low solubility in water; soluble in organic solvents such as DMSO and Methanol
Hygroscopicity Hygroscopic-

Hazard Identification and Toxicological Data

This compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[2] The primary known hazard is H302: Harmful if swallowed.[2] Due to its use as a pesticide and drug intermediate, it is presumed to have some level of biological activity and potential toxicity. All personnel should handle this compound with care, assuming it may be toxic.

Quantitative Toxicological Data:

ParameterValueSpeciesRouteSource
LD50 Data not available---
LC50 Data not available---
Occupational Exposure Limits Data not available---

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling this compound. The following PPE should be used at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the handling performed in a certified chemical fume hood? start->fume_hood ppe_in_hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_in_hood Yes ppe_outside_hood Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - NIOSH-approved Respirator fume_hood->ppe_outside_hood No end Proceed with Experiment ppe_in_hood->end ppe_outside_hood->end

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage Protocols

Handling
  • All handling of solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes.

  • Take precautionary measures against static discharge.

  • Ensure all equipment used in handling is properly cleaned before and after use.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet for the compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Evacuate Personnel: Evacuate non-essential personnel from the area.

  • Ensure Adequate Ventilation: Ensure good ventilation.

  • Wear Appropriate PPE: Wear respiratory protection, chemically resistant gloves, and eye protection.

  • Contain the Spill: Prevent further leakage or spillage if safe to do so.

  • Clean-up:

    • For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

    • For larger spills, follow institutional guidelines for hazardous material cleanup.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill_Response_Workflow spill Accidental Spill of This compound evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste cleanup->disposal end Decontaminate and Return to Operations disposal->end

Figure 2. Accidental Spill Response Workflow.

Experimental Protocols

Weighing and Preparing Solutions
  • Preparation:

    • Ensure the analytical balance is in a certified chemical fume hood.

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Weighing:

    • Use a tared, sealed weighing vessel to minimize dust exposure.

    • Carefully transfer the desired amount of this compound to the weighing vessel.

    • Close the container of the stock material immediately after use.

  • Dissolving:

    • In the fume hood, add the appropriate solvent (e.g., DMSO, Methanol) to the weighing vessel containing the compound.

    • Ensure the vessel is capped and mix gently until the solid is fully dissolved.

    • If sonication is required, ensure the vessel is properly sealed.

  • Cleanup:

    • Wipe down the balance and surrounding area with a damp cloth or towelette.

    • Dispose of all contaminated materials as hazardous waste.

Disclaimer

The information provided in these application notes and protocols is intended for guidance only and is based on the limited safety data available. All users should conduct their own risk assessments and adhere to all applicable institutional and governmental safety regulations. The user assumes all responsibility for the safe handling of this material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a key intermediate in the manufacturing of various pharmaceuticals.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my reaction significantly lower than expected?

Answer: Low yields can stem from several factors. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagent Quality: The purity of starting materials, particularly 4-(trifluoromethyl)aniline and cyanoacetic acid, is crucial. Impurities can lead to side reactions, reducing the yield of the desired product. Ensure you are using high-purity reagents.

  • Improper Temperature Control: Temperature plays a critical role in this synthesis. For the method involving isopropyl chlorocarbonate, the reaction is typically conducted at a low temperature (0-10°C).[1][3] Deviations from the optimal temperature range can promote the formation of byproducts.

  • Moisture Contamination: Certain reagents used in the synthesis, such as activating agents like dicyclohexylcarbodiimide (DCC) or acid chlorides, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Common impurities can include unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)aniline or cyanoacetic acid can be present.

  • Byproducts: In syntheses using DCC, dicyclohexylurea (DCU) is a common byproduct that can be challenging to remove.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying the final product. Isopropanol and water are reported as a suitable solvent system for crystallization.[1]

    • Washing: Washing the crude product with appropriate solvents can help remove specific impurities. For instance, washing with a dilute acid solution can remove unreacted aniline, while a wash with a mild base can remove unreacted cyanoacetic acid.

    • Filtration: If using DCC, the DCU byproduct is a solid and can often be removed by filtration prior to workup.

Question 3: I am observing the formation of a significant amount of a white precipitate that is not my product. What is it and what should I do?

Answer: If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.

  • Removal of DCU: DCU is generally insoluble in many organic solvents. It can be removed by filtration of the reaction mixture before proceeding with the aqueous workup.

Frequently Asked Questions (FAQs)

What are the most common synthesis routes for this compound?

The most prevalent methods involve the acylation of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative. Key approaches include:

  • Using a Coupling Agent: Reacting 4-(trifluoromethyl)aniline directly with cyanoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in a solvent such as ethyl acetate.[4]

  • Via an Acid Chloride: Converting cyanoacetic acid to cyanoacetyl chloride, which is then reacted with 4-(trifluoromethyl)aniline, often in the presence of a base like pyridine.[5]

  • Mixed Anhydride Method: A high-yield industrial process involves the reaction of cyanoacetic acid with N-methylmorpholine and isopropyl chlorocarbonate to form a mixed anhydride in situ, which then reacts with 4-(trifluoromethyl)aniline.[1][3]

What are the key reaction parameters to control for a high-yield synthesis?

Careful control of reaction parameters is essential for maximizing the yield and purity of the final product.

ParameterRecommended ConditionRationale
Temperature 0 - 10 °C (for mixed anhydride method)Minimizes side reactions and decomposition of thermally sensitive intermediates.[1][3]
Reaction Time 1 - 3 hoursSufficient time for the reaction to proceed to completion.[1]
Reagent Purity High PurityReduces the formation of impurities and side products.[6]
Atmosphere Inert (e.g., Nitrogen)Prevents moisture contamination, especially when using water-sensitive reagents.[1]

What is a reliable method for product isolation and purification?

A common and effective procedure involves:

  • Quenching the reaction with water.[1]

  • Extracting the product into an organic solvent.

  • Washing the organic layer with brine.[1]

  • Concentrating the organic solution.[1]

  • Precipitating the product by adding an anti-solvent, such as water to an isopropanol solution.[1]

  • Collecting the solid product by filtration and drying.[1]

Experimental Protocols

High-Yield Synthesis via Mixed Anhydride Method [1][3]

This protocol is adapted from a reported industrial-scale synthesis with a high yield.

Materials:

  • Cyanoacetic acid

  • N-methylmorpholine

  • 4-(trifluoromethyl)aniline

  • Isopropyl chlorocarbonate

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Water

  • Brine solution (16.7%)

Procedure:

  • Dissolve cyanoacetic acid in tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0-10°C.

  • Slowly add N-methylmorpholine dropwise over approximately 1 hour, maintaining the temperature between 0-10°C.

  • Add 4-(trifluoromethyl)aniline dropwise to the reaction mixture.

  • Slowly add isopropyl chlorocarbonate dropwise over about 1 hour, keeping the temperature at 0-10°C.

  • Allow the reaction to stir for an additional 1-2 hours after the addition is complete.

  • Add water to the reaction mixture, stir, and then allow the layers to separate.

  • Wash the organic layer with a 16.7% brine solution.

  • Add isopropanol to the organic layer and concentrate under reduced pressure.

  • Add more isopropanol and repeat the concentration.

  • To the concentrated solution, slowly add water at approximately 20°C to precipitate the product.

  • Cool the mixture to 0-10°C and stir for 1 hour.

  • Collect the precipitated crystals by filtration and dry to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Cyanoacetic Acid in THF add_nmm Add N-Methylmorpholine (0-10°C) start->add_nmm add_aniline Add 4-(Trifluoromethyl)aniline add_nmm->add_aniline add_ipc Add Isopropyl Chlorocarbonate (0-10°C) add_aniline->add_ipc react Stir for 1-2 hours add_ipc->react quench Quench with Water react->quench Proceed to Workup wash Wash with Brine quench->wash concentrate Concentrate wash->concentrate precipitate Precipitate with Water concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation cluster_solution Potential Solutions start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Purity start->check_reagents check_moisture Evaluate for Moisture Contamination start->check_moisture extend_time Extend Reaction Time / Increase Temp check_completion->extend_time optimize_temp Optimize Temperature Control check_temp->optimize_temp use_pure Use High-Purity Reagents check_reagents->use_pure dry_glassware Use Dry Glassware / Inert Atmosphere check_moisture->dry_glassware

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide". Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation or crystallization. - Product loss during transfers. - Suboptimal solvent system for recrystallization.- Ensure the solution is sufficiently cooled to induce maximum crystallization. - Use a minimal amount of cold solvent to wash the purified crystals. - Optimize the recrystallization solvent system; consider solvent pairs like ethanol/water or isopropanol/water.[1]
Product is an Oil Instead of a Solid - Presence of impurities depressing the melting point. - Residual solvent.- Attempt purification via column chromatography for better separation of impurities. - Ensure the product is thoroughly dried under a high vacuum. - Try triturating the oil with a non-solvent (e.g., hexanes) to induce crystallization.
Colored Impurities in Final Product (Yellowish Tinge) - Formation of high-molecular-weight byproducts during synthesis.- During recrystallization, add a small amount of activated carbon to the hot solution, followed by hot filtration to remove the carbon and adsorbed impurities.[2] - A second recrystallization may be necessary to achieve a colorless product.
Broad Melting Point Range - Presence of impurities.- Repurify the compound using the most appropriate technique (recrystallization or column chromatography). A sharp melting point is indicative of high purity. The reported melting point is 145-147°C.[3]
Incomplete Removal of Starting Materials - Inefficient work-up procedure. - Co-crystallization of starting materials with the product.- An initial acid-base extraction can be beneficial. A wash with a dilute acid (e.g., 1M HCl) can remove unreacted 4-(trifluoromethyl)aniline, while a dilute base wash (e.g., 5% NaHCO₃) can remove unreacted cyanoacetic acid. - If recrystallization is ineffective, employ column chromatography for more efficient separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most commonly cited and effective purification techniques are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities, while column chromatography is recommended for complex impurity profiles.

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: Several solvent systems can be effective. Based on available literature, successful recrystallizations have been performed using ethanol, or a mixture of isopropanol and water.[1][4] The choice of solvent will depend on the specific impurities present. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of purification. By comparing the TLC profile of your crude material to the purified fractions against a reference standard, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound is a white to light yellow powder or crystalline solid. It has a molecular weight of 228.17 g/mol and a melting point in the range of 145-147°C.[3][5]

Q5: What are the potential starting material impurities that I need to remove?

A5: The primary starting material impurities are likely unreacted 4-(trifluoromethyl)aniline and cyanoacetic acid.[6] These can typically be removed through an appropriate aqueous work-up (acid-base extraction) prior to final purification by recrystallization or chromatography.

Experimental Protocols

Recrystallization Protocol

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection : Based on small-scale tests, select a suitable solvent or solvent system (e.g., isopropanol/water). The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Dissolution : In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.

  • Hot Filtration : If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the precipitated crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under a vacuum to remove all traces of solvent.

Column Chromatography Protocol

This protocol is for the purification of this compound when recrystallization is ineffective.

  • Stationary Phase : Prepare a chromatography column with silica gel as the stationary phase.

  • Mobile Phase : A common mobile phase for similar compounds is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution : Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying : Dry the resulting solid under a high vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product start Crude Product (this compound) analysis Purity Assessment (TLC, Melting Point) start->analysis decision Impurity Profile? analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities chromatography Column Chromatography decision->chromatography Complex Mixture end_product Pure Product recrystallization->end_product chromatography->end_product

Caption: Decision workflow for selecting the appropriate purification technique.

Troubleshooting_Flowchart start Purification Attempt check_purity Check Purity (TLC, Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product Obtained is_pure->pure_product Yes troubleshoot Identify Issue is_pure->troubleshoot No oily_product Oily Product troubleshoot->oily_product colored_product Colored Product troubleshoot->colored_product low_yield Low Yield troubleshoot->low_yield solution1 Dry Thoroughly / Triturate oily_product->solution1 solution2 Treat with Activated Carbon colored_product->solution2 solution3 Optimize Crystallization Conditions low_yield->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent method is the amidation reaction between 4-(trifluoromethyl)aniline and a cyanoacetic acid derivative. This is typically achieved using a coupling agent, such as a carbodiimide, or by activating the cyanoacetic acid, for instance, as an acid chloride.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, reaction time, purity of starting materials, and the choice of coupling agent and solvent are all critical. For instance, maintaining a low temperature during the addition of reagents can minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help in tracking the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature; for carbodiimide couplings, this is often kept low initially. - Avoid prolonged exposure to harsh acidic or basic conditions during workup. - Optimize the recrystallization solvent system to minimize product loss.
Product is Oily or Discolored - Presence of unreacted starting materials or byproducts. - Residual solvent. - Decomposition of the product.- Ensure complete reaction and effective purification to remove colored impurities. - Dry the product thoroughly under vacuum to remove residual solvents. - Store the final product in a cool, dark, and dry place.
Inconsistent Results Between Batches - Variation in the quality of starting materials or reagents. - Inconsistent reaction conditions.- Use starting materials and reagents from a reliable source with consistent purity. - Strictly control reaction parameters such as temperature, time, and stirring speed for each batch.
Difficulty in Product Isolation/Purification - Poor crystallization. - Formation of soluble impurities.- Experiment with different solvent systems for recrystallization to find one that provides good crystal formation and effectively excludes impurities. - Consider column chromatography if recrystallization is ineffective.

Common Impurities

The synthesis of this compound can lead to the formation of several impurities. Understanding and controlling these is crucial for obtaining a high-purity final product.

Impurity Source Typical Analytical Method Control Strategy
4-(Trifluoromethyl)anilineUnreacted starting materialHPLC, GC-MSUse a slight excess of the cyanoacetic acid derivative; optimize reaction time.
Cyanoacetic acid/derivativeUnreacted starting materialHPLC, GC-MSUse a slight excess of the aniline; optimize reaction time.
N-AcylureaSide reaction with carbodiimide coupling agentHPLC, LC-MSUse an activating agent like HOBt or Oxyma; control reaction temperature.
Dicyclohexylurea (DCU)Byproduct of DCC coupling agentFiltration, HPLCIf using DCC, DCU is largely insoluble in many organic solvents and can be removed by filtration.
Hydrolysis Product (N-[4-(trifluoromethyl)phenyl]malonamic acid)Hydrolysis of the cyano groupHPLC, LC-MSAvoid exposure to strong acids or bases, especially at elevated temperatures during workup.
Residual Solvents (e.g., THF, Ethyl Acetate)Incomplete removal during dryingGC-HSDry the final product under high vacuum at an appropriate temperature.

Note: Specific quantitative levels of impurities are highly dependent on the reaction conditions and purification methods used. A general target for high-purity material is often >98%, with total impurities <1%.

Experimental Protocol: Synthesis via Carbodiimide Coupling

This protocol outlines a general procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous THF dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Impurity Formation Pathway

G Potential Impurity Formation Pathways A 4-(Trifluoromethyl)aniline D This compound (Desired Product) A->D Reaction E Unreacted Starting Materials A->E Incomplete Reaction B Cyanoacetic Acid B->D Reaction B->E Incomplete Reaction H Side Reaction Products B->H Self-condensation/ Decarboxylation C Coupling Agent (e.g., DCC) C->D Reaction F Coupling Agent Byproducts (e.g., DCU, N-Acylurea) C->F Side Reaction/ Byproduct Formation G Hydrolysis Product D->G Hydrolysis (H2O)

Caption: Logical diagram of potential impurity sources.

Technical Support Center: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods involve the coupling of 4-(trifluoromethyl)aniline with a cyanoacetic acid derivative. Key approaches include:

  • Condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

  • Reaction of 4-(trifluoromethyl)aniline with an activated form of cyanoacetic acid, such as 2-cyanoacetic anhydride, which can be generated in situ.[2][3]

Q2: My reaction has a very low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Poor quality of starting materials: Impurities in 4-(trifluoromethyl)aniline or the cyanoacetic acid derivative can lead to side reactions.

  • Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently. High temperatures could lead to decomposition.

  • Inefficient mixing: Inadequate agitation can result in localized concentration gradients and incomplete reaction.

  • Moisture contamination: The presence of water can hydrolyze reactants or intermediates, especially if reactive coupling agents are used.

Q3: I am observing significant impurity formation in my product. What are the likely side reactions?

A3: Common impurities can arise from:

  • Dicyclohexylurea (DCU) formation: If using DCC as a coupling agent, the DCU byproduct can be difficult to remove if it co-precipitates with the product.

  • Hydrolysis: The cyano group or the amide bond can be susceptible to hydrolysis under acidic or basic conditions, especially during workup.[4][5][6]

  • Self-condensation of cyanoacetic acid derivatives: Under certain conditions, the cyanoacetic acid derivative might react with itself.

Q4: The reaction seems to have stalled and is not proceeding to completion. What troubleshooting steps can I take?

A4: If the reaction has stalled, consider the following:

  • Re-evaluate stoichiometry: Ensure the molar ratios of the reactants are correct.

  • Check catalyst/coupling agent activity: If using a coupling agent like DCC, ensure it is fresh and has not been deactivated by improper storage.

  • Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to determine if extending the reaction time or moderately increasing the temperature improves conversion. Be cautious of potential side reactions at higher temperatures.

Q5: What is the best way to purify the final product?

A5: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is a common method for purifying solid organic compounds.[2] Solvents like ethanol or ethyl acetate are often suitable.[1]

  • Column chromatography: For removing closely related impurities, silica gel column chromatography can be effective.[7]

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and certain byproducts. For instance, washing with cold water can remove water-soluble impurities.[8]

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Action
Impure Reactants Purify starting materials before use. For example, 4-trifluoromethylaniline can be purified by distillation or recrystallization.[1]
Incorrect Stoichiometry Carefully check the molar ratios of reactants and coupling agents. A slight excess of one reactant may be beneficial, but large excesses can complicate purification.
Suboptimal Temperature Optimize the reaction temperature. Start with the reported literature conditions and then systematically vary the temperature to find the optimum.[8]
Moisture Contamination Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient Mixing Use a magnetic stirrer or overhead stirrer appropriate for the reaction scale to ensure homogeneous mixing.[8]
Product Contamination
Observed Impurity Potential Cause Recommended Action
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or adjust stoichiometry. Optimize purification to separate starting materials.
Dicyclohexylurea (DCU) Use of DCC as a coupling agent.Filter the reaction mixture to remove the precipitated DCU. If DCU is soluble, it can sometimes be removed by washing with a suitable solvent or by chromatography.
Hydrolysis Products Presence of water or harsh pH during workup.Use anhydrous conditions for the reaction. During workup, maintain a neutral pH and avoid prolonged exposure to strong acids or bases.[4][6]
Side-reaction Byproducts Suboptimal reaction conditions.Re-optimize reaction parameters such as temperature and reaction time. Consider using a different coupling agent or solvent.

Experimental Protocols

Synthesis via DCC Coupling[1]
  • To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) and cyanoacetic acid (1.1 eq) in ethyl acetate, add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate to yield this compound.

Visualizations

Reaction_Pathway reactant1 4-(Trifluoromethyl)aniline intermediate Activated Ester Intermediate reactant1->intermediate reactant2 Cyanoacetic Acid reactant2->intermediate + DCC coupling_agent DCC byproduct Dicyclohexylurea (DCU) coupling_agent->byproduct product This compound intermediate->product

Caption: Synthesis of this compound via DCC coupling.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Impurities) check_reactants Verify Purity and Stoichiometry of Reactants start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup and Purification start->check_workup optimize_reactants Purify/Re-weigh Reactants check_reactants->optimize_reactants optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions optimize_workup Modify Extraction/Recrystallization check_workup->optimize_workup success Successful Synthesis optimize_reactants->success optimize_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting reaction failures.

References

optimization of reaction conditions for "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods are reported for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Common approaches include:

  • Carbodiimide Coupling: Condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in a solvent such as ethyl acetate.[1]

  • Two-Stage Chloroformate Method: A two-step process involving the reaction of cyanoacetic acid with 4-methyl-morpholine, followed by the reaction of 4-(trifluoromethyl)phenylamine with isopropyl chloroformate in tetrahydrofuran.[2]

  • Acid Chloride Method: Reaction of cyanoacetyl chloride with 4-(trifluoromethyl)aniline in the presence of an acid-binding agent.

  • Anhydride Method: In-situ formation of 2-cyanoacetic anhydride from cyanoacetic acid, which then reacts with 4-(trifluoromethyl)aniline.[3]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: For optimal yield and purity, the following parameters should be carefully controlled:

  • Temperature: Many of the synthesis procedures are conducted at reduced temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize side product formation.[2]

  • Stoichiometry of Reagents: The molar ratios of the reactants, coupling agents, and bases are crucial for driving the reaction to completion and minimizing unreacted starting materials.

  • Solvent: The choice of solvent is important for reactant solubility and reaction kinetics. Common solvents include tetrahydrofuran (THF), ethyl acetate, and dichloromethane.

  • Purity of Starting Materials: Impurities in the starting materials, such as isomeric trifluoromethyl anilines in 4-(trifluoromethyl)aniline, can lead to the formation of undesired side products.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.

Q4: What is the typical appearance and melting point of this compound?

A4: The product is typically a white to off-white solid. The reported melting point is in the range of 145-147 °C.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive coupling agent (e.g., DCC).Use a fresh batch of the coupling agent. Ensure it has been stored under appropriate conditions (cool and dry).
Poor quality of starting materials.Verify the purity of 4-(trifluoromethyl)aniline and cyanoacetic acid using appropriate analytical techniques (e.g., NMR, GC-MS). Purification of starting materials may be necessary.
Incomplete reaction.Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation using TLC.
Loss of product during work-up.Ensure proper phase separation during extractions. If the product has some water solubility, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer.
Presence of Impurities in the Final Product Unreacted starting materials.Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product by recrystallization or column chromatography.
Formation of N,N'-dicyclohexylurea (DCU) as a soluble impurity (when using DCC).DCU is often insoluble in many organic solvents and can be removed by filtration. If it remains soluble, purification by column chromatography is recommended.
Side reactions due to moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Isolation/Purification Product oiling out during recrystallization.Use a different solvent system for recrystallization. Start the cooling process slowly and introduce a seed crystal to induce crystallization.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Data Presentation

Table 1: Comparison of a Synthetic Method for this compound

Method Reactants Coupling Agent/Activating Agent Solvent Reaction Time Yield Reference
Carbodiimide Coupling4-(trifluoromethyl)aniline, Cyanoacetic acidDicyclohexylcarbodiimide (DCC)Ethyl acetate2 hours90%[1]
Two-Stage Chloroformate4-trifluoromethylphenylamine, Cyanoacetic acidIsopropyl chloroformate / 4-methyl-morpholineTetrahydrofuran2-3 hours95%[2]

Experimental Protocols

Method 1: Synthesis via Carbodiimide Coupling [1]

  • To a solution of 4-(trifluoromethyl)aniline (1 equivalent) and cyanoacetic acid (1 equivalent) in ethyl acetate, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start aniline 4-(Trifluoromethyl)aniline start->aniline cyanoacetic Cyanoacetic Acid start->cyanoacetic solvent Ethyl Acetate start->solvent dcc DCC start->dcc mix Mix Reactants in Solvent aniline->mix cyanoacetic->mix solvent->mix add_dcc Add DCC at 0°C dcc->add_dcc mix->add_dcc stir Stir at Room Temperature (2h) add_dcc->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter DCU monitor->filter Reaction Complete wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side reactions.

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield of Desired Product Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or moderately increase the temperature if starting materials are still present.Increased conversion of starting materials to the desired product.
Suboptimal pH: The reaction medium is too acidic or basic.Adjust the pH of the reaction mixture. For reactions using cyanoacetic acid, a mildly basic catalyst is often optimal.Improved reaction rate and yield.
Hydrolysis of starting materials or product: Presence of excess water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.Minimized hydrolysis of the cyanoacetylating agent and the product.
Presence of a Higher Molecular Weight Impurity Diacylation of 4-(trifluoromethyl)aniline: The aniline nitrogen is acylated twice by the cyanoacetylating agent. This is more likely when using a strong base.Use a weaker base (e.g., pyridine instead of triethylamine) or use a stoichiometric amount of a non-nucleophilic base. Add the acylating agent slowly to the aniline solution.Reduced formation of the N,N-diacyl byproduct.
Formation of a Polar, Water-Soluble Byproduct Hydrolysis of the nitrile group: The cyano group (-CN) can hydrolyze to a carboxylic acid or amide under acidic or basic conditions, especially with prolonged heating.Maintain neutral or mildly acidic/basic conditions and avoid excessive heating for extended periods. Work up the reaction promptly upon completion.Preservation of the nitrile functional group.
Presence of an Impurity with a Similar Polarity to the Product Self-condensation of cyanoacetic acid/ester (Knoevenagel condensation): The active methylene group of the cyanoacetylating agent can undergo self-condensation, especially in the presence of a strong base.Add the cyanoacetylating agent to the reaction mixture containing the aniline, rather than the other way around. Use a moderate base.Minimized formation of dimeric and polymeric byproducts from the cyanoacetylating agent.
Discoloration of the Reaction Mixture (Brown or Tarry) Oxidation of 4-(trifluoromethyl)aniline: Anilines are susceptible to oxidation, which can be accelerated by heat and the presence of impurities.Purify the 4-(trifluoromethyl)aniline by distillation or recrystallization before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.A cleaner reaction profile with fewer colored impurities, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acylation of 4-(trifluoromethyl)aniline with a cyanoacetylating agent. Common cyanoacetylating agents include cyanoacetic acid (often in the presence of a coupling agent like DCC or EDC) or a more reactive derivative like cyanoacetyl chloride.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the aniline) and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What are the critical parameters to control to minimize side reactions?

A3: The key parameters to control are:

  • Purity of Starting Materials: Impurities in 4-(trifluoromethyl)aniline can lead to colored byproducts.

  • Stoichiometry: Use a slight excess of the aniline to ensure complete consumption of the more valuable cyanoacetylating agent and to minimize self-condensation.

  • Base Selection: The choice and amount of base are critical. Strong bases can promote diacylation and self-condensation.

  • Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions and decomposition.

  • Reaction Time: Prolonged reaction times can lead to the hydrolysis of functional groups.

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying this compound.[2] Suitable solvent systems include ethanol/water or isopropanol/water.[2] Column chromatography can also be used for higher purity requirements.

Q5: Is the trifluoromethyl group stable under the reaction conditions?

A5: Yes, the trifluoromethyl group is generally very stable and unreactive under standard acylation conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Cyanoacetic acid (1.05 eq)

  • N-methylmorpholine (1.1 eq)

  • Isopropyl chloroformate (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropanol

  • Water

  • Brine (16.7%)

Procedure:

  • Dissolve cyanoacetic acid in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0-10 °C.

  • Slowly add N-methylmorpholine dropwise to the cooled solution over approximately 1 hour, maintaining the temperature between 0-10 °C.

  • Add 4-(trifluoromethyl)aniline dropwise to the reaction mixture.

  • Slowly add isopropyl chloroformate dropwise to the mixture over about 1 hour, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 1-2 hours.

  • Upon reaction completion (monitored by TLC), add water to the reaction mixture, stir, and then allow the layers to separate.

  • Wash the organic layer with a 16.7% brine solution.

  • Add isopropanol to the organic layer and concentrate the solution under reduced pressure.

  • Add more isopropanol and repeat the concentration step.

  • To the concentrated solution, add isopropanol followed by the slow dropwise addition of water at approximately 20 °C to induce precipitation.

  • Continue stirring for 1 hour at the same temperature after the water addition is complete.

  • Cool the mixture to 0-10 °C and stir for an additional hour.

  • Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain this compound. A yield of up to 95% can be achieved with this method.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Synthesis of this compound cluster_main Main Reaction cluster_side Side Reactions aniline 4-(Trifluoromethyl)aniline product This compound aniline->product + Cyanoacetic Acid (Coupling Agent) diacylation N,N-Diacyl Aniline aniline->diacylation + 2x Cyanoacetylating Agent (Strong Base) cyano_acid Cyanoacetic Acid cyano_acid->product self_condensation Cyanoacetic Acid Self-Condensation Product cyano_acid->self_condensation + Cyanoacetic Acid (Strong Base) hydrolysis Amide/Carboxylic Acid (from Nitrile Hydrolysis) product->hydrolysis + H2O (Acid/Base, Heat)

Caption: Main reaction pathway and potential side reactions.

experimental_workflow start Dissolve Cyanoacetic Acid in THF add_nmm Add N-Methylmorpholine start->add_nmm add_aniline Add 4-(Trifluoromethyl)aniline add_nmm->add_aniline add_ipc Add Isopropyl Chloroformate add_aniline->add_ipc react Stir at 0-10°C for 1-2h add_ipc->react workup Aqueous Workup & Brine Wash react->workup concentrate Solvent Exchange to Isopropanol workup->concentrate precipitate Precipitate with Water concentrate->precipitate isolate Filter and Dry Product precipitate->isolate

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide". This compound is commonly known as a principal degradation product of Teriflunomide and an impurity of Leflunomide (Leflunomide EP Impurity H).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and in what context is it typically encountered?

A1: "this compound" is an organic compound that serves as a chemical intermediate in the synthesis of various pharmaceuticals.[3] It is most frequently encountered as a degradation product of the immunomodulatory drug Teriflunomide.[4][5] It is also recognized as a related compound or impurity of Leflunomide.[1][6]

Q2: Under what conditions does "this compound" form from its parent compound, Teriflunomide?

A2: The formation of "this compound" from Teriflunomide has been observed under forced degradation conditions, specifically in the presence of acidic, oxidative, and thermal stress. It is one of the primary products of Teriflunomide's degradation pathway under these conditions.

Q3: What are the primary degradation products of Teriflunomide?

A3: Under various stress conditions, Teriflunomide degrades to form two main products: "this compound" and 4-(trifluoromethyl)aniline.[4]

Q4: What is the general stability profile of "this compound"?

A4: As a chemical intermediate, "this compound" is considered to have moderate to high stability under standard conditions.[7] However, it may be susceptible to hydrolysis or other reactions under specific, non-standard conditions.[7] It is a white to off-white solid powder and should be stored in a dry, cool, and well-ventilated place.[8]

Q5: How should "this compound" be handled and stored in the laboratory?

A5: It is recommended to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment, including gloves and safety goggles.[8] The compound should be stored in a tightly closed container in a dry and cool environment.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak corresponding to "this compound" in the analysis of a Teriflunomide sample. The Teriflunomide sample may have degraded due to improper storage or handling, such as exposure to high temperatures, acidic conditions, or oxidative agents.Review the storage conditions and handling procedures for your Teriflunomide stock. Ensure it is stored in a cool, dry place, protected from light. When preparing solutions, use fresh, high-purity solvents and avoid prolonged exposure to acidic environments or oxidizing agents.
Inconsistent results in assays using a solution containing "this compound". The compound may be degrading in the experimental medium, particularly if the conditions are acidic or involve oxidizing agents.Assess the pH and composition of your experimental medium. If possible, adjust the conditions to be closer to neutral pH and avoid the presence of strong oxidizing agents. Prepare fresh solutions of the compound for each experiment.
Difficulty in dissolving "this compound". The compound has low solubility in water.The compound is slightly soluble in DMSO and Methanol. Use of these organic solvents is recommended for preparing stock solutions.

Quantitative Stability Data

The following table summarizes the degradation of Teriflunomide and the formation of its degradation products, including "this compound", under various stress conditions as identified in forced degradation studies.

Stress Condition % Degradation of Teriflunomide Degradation Products Identified Reference
Acid Hydrolysis (1N HCl, 80°C, 1 hour) Partial Degradation4-(trifluoromethyl)aniline, this compound[9]
Base Hydrolysis (0.1N NaOH, 80°C, 1 hour) Significant Degradation4-(trifluoromethyl)aniline[9]
Oxidative Degradation (30% H₂O₂, 80°C, 1 hour) Slight Degradation4-(trifluoromethyl)aniline, this compound[9]
Thermal Degradation (80°C, 1 hour) Incomplete Degradation4-(trifluoromethyl)aniline, this compound[9]
Photolytic Degradation (Sunlight, 1 hour) No Significant DegradationNot Applicable[9]

Experimental Protocols

Forced Degradation Studies of Teriflunomide

This protocol outlines the methodology for inducing the degradation of Teriflunomide to study the formation of "this compound" and other degradants.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of Teriflunomide and transfer it to a 10 mL volumetric flask.

  • Dissolve the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1000 µg/mL.[9]

2. Acid Degradation:

  • Pipette 1 mL of the stock solution into a suitable container.

  • Add 1 mL of 1N HCl.

  • Heat the mixture in a water bath at 80°C for 1 hour.

  • After cooling, neutralize the solution with 1 mL of 1N NaOH and dilute to a final volume of 10 mL with the diluent.[9]

3. Base Degradation:

  • Pipette 1 mL of the stock solution into a suitable container.

  • Add 1 mL of 0.1N NaOH.

  • Heat the mixture in a water bath at 80°C for 1 hour.

  • After cooling, neutralize the solution with 1 mL of 0.1N HCl and dilute to a final volume of 10 mL with the diluent.

4. Oxidative Degradation:

  • Pipette 1 mL of the stock solution into a suitable container.

  • Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Heat the mixture in a water bath at 80°C for 1 hour.

  • After cooling, dilute to a final volume of 10 mL with the diluent.[9]

5. Thermal Degradation:

  • Pipette 1 mL of the stock solution into a suitable container.

  • Add 1 mL of the diluent.

  • Heat the mixture in a water bath at 80°C for 1 hour.

  • After cooling, dilute to a final volume of 10 mL with the diluent.[9]

6. Photolytic Degradation:

  • Place a solution of the stock solution in a transparent container.

  • Expose the container to direct sunlight for 1 hour.[9]

7. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Signaling Pathway of Teriflunomide

Teriflunomide, the parent compound of "this compound," primarily acts by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes.

Teriflunomide_Pathway cluster_cell Activated Lymphocyte De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) De_novo_Pyrimidine_Synthesis->DHODH Proliferation Lymphocyte Proliferation DHODH->Proliferation Inflammatory_Response Inflammatory Response Proliferation->Inflammatory_Response Teriflunomide Teriflunomide Teriflunomide->Inhibition Inhibition->DHODH Inhibition

Caption: Mechanism of action of Teriflunomide.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on a drug substance like Teriflunomide to identify potential degradation products such as "this compound".

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Drug Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidative Oxidative Stock_Solution->Oxidative Thermal Thermal Stock_Solution->Thermal Photolytic Photolytic Stock_Solution->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Identification Peak Identification and Quantification HPLC_Analysis->Peak_Identification Mass_Spectrometry Mass Spectrometry (for structural elucidation) Peak_Identification->Mass_Spectrometry

Caption: Workflow for forced degradation studies.

References

Navigating the Synthesis of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a key intermediate in pharmaceutical production. The information is presented in a direct question-and-answer format to assist in overcoming experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the production of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction due to insufficient activation of cyanoacetic acid.Ensure the complete formation of the activated intermediate (e.g., with dicyclohexylcarbodiimide or by converting to cyanoacetyl chloride) before adding 4-(trifluoromethyl)phenylamine. Monitor the reaction progress using techniques like TLC or HPLC.
Suboptimal reaction temperature.Different synthetic routes may require specific temperature control. For the condensation with dicyclohexylcarbodiimide, maintaining room temperature is often cited.[1] For reactions involving cyanoacetyl chloride, cooling in an ice bath may be necessary to control the initial exothermic reaction.
Degradation of starting materials or product.Ensure the purity of starting materials, particularly 4-(trifluoromethyl)phenylamine, which can contain isomeric impurities.[1] Use anhydrous solvents to prevent hydrolysis of activated intermediates.
Presence of Impurities in the Final Product Impurities in the starting 4-(trifluoromethyl)phenylamine.Purify the starting 4-(trifluoromethyl)phenylamine by vacuum distillation to remove isomeric and genotoxic impurities like 4-cyano aniline.[1]
Side reactions during the amide bond formation.The choice of coupling agent and reaction conditions can influence side product formation. Using a well-controlled addition of reagents and maintaining the optimal temperature can minimize unwanted reactions.
Incomplete removal of byproducts.Dicyclohexylurea (DCU) is a common byproduct when using dicyclohexylcarbodiimide (DCC). Ensure its complete removal through filtration. Recrystallization of the final product is an effective purification step.[1]
Difficulty in Product Isolation and Purification Product oiling out during crystallization.This may be due to residual solvent or impurities. Ensure the previous reaction steps and work-up were complete. Try different solvent systems for recrystallization. A common method involves precipitation by adding water to an isopropanol solution of the product.[2]
Poor filterability of the precipitated product.The particle size and crystal habit of the product can affect filtration. Controlling the cooling rate and agitation during crystallization can improve the physical properties of the solid.
Reaction Control Issues at Scale-up Exothermic reaction leading to temperature spikes.The reaction of 4-(trifluoromethyl)phenylamine with an activated cyanoacetic acid derivative can be exothermic. On a larger scale, ensure adequate cooling capacity and consider a controlled, slow addition of the reagents.
Use of hazardous reagents.Some synthetic routes utilize hazardous materials like sodium hydride or pyrophoric bases.[3] For scale-up, consider alternative, safer reagents. For example, using a carbodiimide coupling agent in a suitable solvent like ethyl acetate can be a safer alternative.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Condensation with a Coupling Agent: This involves the direct reaction of 4-(trifluoromethyl)phenylamine with cyanoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in a solvent such as ethyl acetate.[1]

  • Reaction with an Acyl Chloride: This route involves the prior conversion of cyanoacetic acid to cyanoacetyl chloride, which is then reacted with 4-(trifluoromethyl)phenylamine, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor during scale-up include:

  • Temperature Control: Due to the potential for exothermic reactions, maintaining the optimal temperature is crucial for reaction selectivity and safety.

  • Reagent Addition Rate: Slow and controlled addition of reagents is important to manage heat generation and prevent the formation of byproducts.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and good heat transfer, especially in larger reactors.

  • Reaction Completion: Monitoring the reaction progress by in-process controls (e.g., HPLC) is essential to determine the optimal reaction time and ensure complete conversion.

Q3: What impurities should I be aware of and how can I control them?

A3: Potential impurities can originate from starting materials or side reactions. A significant concern is the presence of isomeric trifluoromethyl anilines and genotoxic impurities like 4-cyano aniline in the starting 4-(trifluoromethyl)phenylamine.[1] These can be removed by vacuum distillation of the starting material.[1] Byproducts from the coupling reaction, such as dicyclohexylurea (if DCC is used), must also be effectively removed during work-up and purification.

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is a commonly employed method for purifying this compound.[1] A typical procedure involves dissolving the crude product in a suitable solvent like isopropanol, followed by the addition of an anti-solvent such as water to induce precipitation of the pure product.[2]

Experimental Protocols

Synthesis via Carbodiimide Coupling

This protocol is based on the condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1]

  • Preparation: In a suitable reaction vessel, dissolve cyanoacetic acid in ethyl acetate.

  • Reagent Addition: Add 4-(trifluoromethyl)aniline to the solution.

  • Coupling Reaction: Add a solution of dicyclohexylcarbodiimide (DCC) in ethyl acetate to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with water. Concentrate the organic layer and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate). This process has been reported to yield the product in high purity (around 90%).[1]

Visualizing the Process

To aid in understanding the production workflow and troubleshooting logic, the following diagrams are provided.

Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start1 4-(trifluoromethyl)aniline reaction Amide Bond Formation start1->reaction start2 Cyanoacetic Acid start2->reaction start3 Coupling Agent (e.g., DCC) start3->reaction start4 Solvent (e.g., Ethyl Acetate) start4->reaction filtration Filtration of Byproduct (e.g., DCU) reaction->filtration extraction Aqueous Wash filtration->extraction crystallization Recrystallization extraction->crystallization product This compound crystallization->product

Caption: Synthesis Workflow Diagram

Troubleshooting Decision Tree for Low Yield cluster_check1 Check 1: Reaction Completion cluster_solution1 Solution 1 cluster_check2 Check 2: Starting Material Purity cluster_solution2 Solution 2 cluster_check3 Check 3: Work-up & Isolation cluster_solution3 Solution 3 start Low Yield Observed q1 Is the reaction complete (by TLC/HPLC)? start->q1 a1_yes Proceed to Work-up q1->a1_yes Yes a1_no Extend reaction time or check reagent stoichiometry/activity q1->a1_no No q2 Are starting materials pure? a1_yes->q2 a2_yes Investigate reaction conditions (e.g., temperature) q2->a2_yes Yes a2_no Purify starting materials (e.g., vacuum distillation of aniline) q2->a2_no No q3 Were there losses during work-up/purification? a2_yes->q3 a3_yes Optimize extraction and crystallization procedures q3->a3_yes Yes a3_no Re-evaluate reaction conditions q3->a3_no No

Caption: Troubleshooting Flowchart

References

removing unreacted starting materials from "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of this compound, focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove from my crude this compound?

A1: Based on common synthetic routes, the most likely unreacted starting materials are 4-(trifluoromethyl)aniline and a cyanoacetic acid derivative, such as cyanoacetic acid or ethyl cyanoacetate.[1] The presence of these impurities can affect the purity, yield, and physical properties of your final product.

Q2: My crude product is a sticky solid or oil. What is the likely cause and how can I resolve this?

A2: An oily or non-crystalline product often indicates the presence of significant amounts of impurities or residual solvent, which can depress the melting point of the final compound.

  • Residual Solvent: Ensure your product is thoroughly dried under a high vacuum. If it remains oily, you can dissolve it in a volatile solvent like dichloromethane, dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.

  • High Impurity Content: If residual solvent is not the issue, the oil is likely a mixture of your product and unreacted starting materials. An initial purification by acid-base extraction is recommended, followed by recrystallization or column chromatography.

  • Inducing Crystallization: If you believe the product is pure but slow to crystallize, you can try scratching the inside of the flask at the air-liquid interface with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-solvent like hexanes.[2]

Q3: How can I effectively remove the unreacted 4-(trifluoromethyl)aniline?

A3: 4-(Trifluoromethyl)aniline is a basic compound and can be effectively removed by performing an acidic wash. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[3] Repeat the wash if necessary, then wash with brine to remove any remaining aqueous acid.

Q4: What is the best way to remove unreacted cyanoacetic acid?

A4: Cyanoacetic acid is acidic and can be removed with a basic wash. After the acidic wash to remove the aniline, wash the organic layer with a dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃). The cyanoacetic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.[2] Follow this with a brine wash.

Q5: My final product has a yellow or brownish color. How can I decolorize it?

A5: A colored product suggests the presence of chromophoric impurities. During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

Troubleshooting Guide

This section provides a logical workflow for the purification of this compound.

PurificationWorkflow start Crude Product (this compound) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Acid Wash (1M HCl) dissolve->acid_wash separate_acid Separate Aqueous Layer (Contains 4-(trifluoromethyl)aniline salt) acid_wash->separate_acid Removes basic impurities base_wash Base Wash (5% NaHCO3) separate_acid->base_wash separate_base Separate Aqueous Layer (Contains cyanoacetate salt) base_wash->separate_base Removes acidic impurities dry_concentrate Dry Organic Layer (e.g., Na2SO4) & Concentrate separate_base->dry_concentrate purity_check Assess Purity (TLC, NMR) dry_concentrate->purity_check recrystallize Recrystallization purity_check->recrystallize Minor Impurities column Column Chromatography purity_check->column Significant Impurities end Pure Product purity_check->end Purity >98% recrystallize->end column->end

Caption: Purification workflow for this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Product and Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₀H₇F₃N₂O228.17[5]194 - 198[5]White to light yellow powder/crystal[5]
4-(Trifluoromethyl)anilineC₇H₆F₃N161.1343 - 46Colorless to yellow solid/liquid
Cyanoacetic AcidC₃H₃NO₂85.0666 - 69White crystalline solid
Ethyl CyanoacetateC₅H₇NO₂113.11-22Colorless liquid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes unreacted 4-(trifluoromethyl)aniline.[3]

  • Basic Wash: To the remaining organic layer in the separatory funnel, add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1-2 minutes, venting carefully due to potential CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer. This step removes unreacted cyanoacetic acid.[2]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) solution to remove any remaining water-soluble components.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities after an initial workup.

  • Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Methanol or ethanol can be suitable choices.[6]

  • Dissolution: Place the crude, extracted product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under a high vacuum to remove all traces of solvent. The expected melting point of the pure product is 194-198 °C.[5]

References

characterization of byproducts in "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide," a key intermediate in the production of various pharmaceuticals, including Teriflunomide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproducts in this synthesis include:

  • Positional Isomers: 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide and 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide. These arise from isomeric impurities present in the starting material, 4-(trifluoromethyl)aniline.

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)aniline and cyanoacetic acid (or its activated form) may be present in the crude product.

  • Byproducts from Coupling Agents: If carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) are used, the corresponding urea byproduct (dicyclohexylurea) will be formed.

  • Hydrolysis Product: Under certain workup or purification conditions, the amide bond can hydrolyze to yield 4-(trifluoromethyl)aniline and cyanoacetic acid.

Q2: How can I detect and identify these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for separating the main product from its byproducts. Several validated methods exist for the analysis of Teriflunomide and its impurities, which are directly applicable here as "this compound" is a known related substance (Teriflunomide Impurity B).[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the initial identification of unknown peaks in the chromatogram by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of isolated impurities.

  • Infrared (IR) Spectroscopy: Can provide functional group information to support structural characterization.

Q3: What are the acceptance criteria for these impurities in a pharmaceutical manufacturing setting?

A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For known impurities listed in pharmacopoeias (e.g., European Pharmacopoeia), specific limits are often provided. For novel impurities, they must be identified, and their levels controlled. The ICH Q3A/B guidelines provide a framework for establishing identification and qualification thresholds for impurities in new drug substances and products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time, solvent). 3. Inefficient activation of cyanoacetic acid. 4. Product loss during workup and purification.1. Monitor the reaction progress using TLC or HPLC. 2. Optimize reaction parameters. 3. Ensure the activating agent is of good quality and used in the correct stoichiometry. 4. Optimize extraction and crystallization/chromatography conditions.
Presence of Positional Isomers in the Final Product 1. Isomeric impurities in the 4-(trifluoromethyl)aniline starting material.1. Source high-purity 4-(trifluoromethyl)aniline with specified low levels of 2- and 3-isomers. 2. Analyze the starting material by GC or HPLC before use. 3. Develop a purification method (e.g., preparative HPLC or recrystallization) to separate the isomers if necessary.
High Levels of Unreacted Starting Materials 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature.1. Carefully control the molar ratios of reactants. A slight excess of the cyanoacetylating agent may be beneficial. 2. Extend the reaction time or increase the temperature, monitoring for potential degradation.
Difficulty in Removing Coupling Agent Byproducts (e.g., Dicyclohexylurea) 1. Precipitation of the byproduct in the reaction mixture, complicating filtration. 2. Solubility of the byproduct in the purification solvent.1. If using DCC, filter the reaction mixture while it is still warm to remove the precipitated dicyclohexylurea. 2. Choose a purification solvent in which the desired product is soluble, but the urea byproduct has low solubility.
Product Degradation during Synthesis or Workup 1. Harsh reaction conditions (e.g., high temperature). 2. Exposure to strong acid or base during workup.1. Use milder reaction conditions if possible. 2. Employ neutral or mildly acidic/basic conditions during extraction and washing steps.

Quantitative Data Summary

The following tables summarize typical analytical parameters for the quantification of "this compound" (Impurity B) and a related impurity, 4-(trifluoromethyl)aniline (Impurity A), in the context of Teriflunomide analysis. These values are indicative and may vary based on the specific analytical method and instrumentation.

Table 1: HPLC Method Parameters for Impurity Analysis [1][2][3][4][5]

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Column Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm)YMC-Pack ODS C18Zorbax SB Phenyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.03 M KH₂PO₄ : Triethylamine (100:0.1 v/v)0.015 M KH₂PO₄ (pH 3.5)KH₂PO₄ buffer
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Isocratic (50:50 A:B)GradientGradient (40:60 A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 250 nm210 nm209 nm

Table 2: Validation Parameters for Impurity Quantification [1][5]

Parameter This compound (Impurity B) 4-(trifluoromethyl)aniline (Impurity A)
Limit of Detection (LOD) ~0.04 - 0.06 µg/mLNot explicitly stated for this compound in the provided context
Limit of Quantification (LOQ) ~0.08 - 0.25 µg/mLNot explicitly stated for this compound in the provided context
Linearity Range ~0.25 - 3.8 µg/mLNot explicitly stated for this compound in the provided context
Correlation Coefficient (r²) > 0.999Not explicitly stated for this compound in the provided context

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.

  • Activation of Cyanoacetic Acid: In a suitable reaction vessel, dissolve cyanoacetic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).

  • Cool the solution to 0-10 °C under an inert atmosphere (e.g., nitrogen).

  • Add the activating agent (e.g., a carbodiimide like DCC, or by converting to the acid chloride with thionyl chloride or oxalyl chloride) portion-wise, maintaining the temperature.

  • Amide Formation: To the activated cyanoacetic acid solution, slowly add a solution of 4-(trifluoromethyl)aniline in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Workup:

    • If a urea byproduct has precipitated, remove it by filtration.

    • Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove unreacted aniline, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted cyanoacetic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) or by column chromatography on silica gel.

Protocol 2: RP-HPLC Method for Impurity Profiling[1]

This protocol provides a starting point for the analytical separation of the target compound and its potential byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate containing 0.1% triethylamine (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a suitable concentration for analysis.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas with those of reference standards.

Visualizations

Byproduct_Formation_Pathway CAA Cyanoacetic Acid ActivatedCAA Activated Cyanoacetic Acid CAA->ActivatedCAA Activation TFMA4 4-(Trifluoromethyl)aniline (Starting Material) MainProduct This compound (Desired Product) TFMA4->MainProduct Main Reaction TFMA23 2- & 3-(Trifluoromethyl)aniline (Isomeric Impurities) IsomericByproducts Isomeric Byproducts TFMA23->IsomericByproducts Side Reaction ActivatingAgent Activating Agent (e.g., DCC, SOCl₂) ActivatingAgent->ActivatedCAA AgentByproduct Coupling Agent Byproduct (e.g., Dicyclohexylurea) ActivatingAgent->AgentByproduct Byproduct Formation ActivatedCAA->MainProduct ActivatedCAA->IsomericByproducts

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow start Start: Impurity Detected in Final Product analyze_sm Analyze Starting Materials (HPLC/GC) start->analyze_sm isomeric_impurity Isomeric Impurity in 4-TFMA? analyze_sm->isomeric_impurity source_high_purity Source High-Purity Starting Material isomeric_impurity->source_high_purity Yes purify_product Develop Purification Method (Recrystallization/Chromatography) isomeric_impurity->purify_product Yes, if sourcing is not an option analyze_crude Analyze Crude Reaction Mixture (HPLC) isomeric_impurity->analyze_crude No end End: Impurity Controlled source_high_purity->end purify_product->end unreacted_sm High Levels of Unreacted Starting Materials? analyze_crude->unreacted_sm optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes other_impurity Other Unknown Impurity? unreacted_sm->other_impurity No optimize_reaction->end isolate_characterize Isolate Impurity (Prep-HPLC) Characterize (LC-MS, NMR) other_impurity->isolate_characterize Yes other_impurity->end No isolate_characterize->end

Caption: Troubleshooting workflow for impurity identification and control.

References

Technical Support Center: Degradation Pathways of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Teriflunomide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Leflunomide, Teriflunomide (A77 1726), and 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide?

A1: These compounds are chemically related. Leflunomide is a prodrug that is rapidly and almost completely metabolized in the intestines and liver to its active metabolite, Teriflunomide (also known as A77 1726), through the opening of its isoxazole ring.[1] "this compound" (also known as Leflunomide impurity H) is a known degradation product of Teriflunomide that can form under certain stress conditions, such as oxidative and thermal stress.

Q2: Under what conditions does Teriflunomide degrade?

A2: Teriflunomide is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic conditions.[2][3] The extent and nature of degradation depend on the specific stressor. For instance, significant degradation has been observed under acidic and oxidative conditions, while the compound is relatively more stable under alkaline, thermal, and photolytic stress.[3]

Q3: What are the primary degradation products of Teriflunomide?

A3: The two major degradation products identified in forced degradation studies are:

  • 4-(trifluoromethyl)aniline (Impurity A)

  • This compound (Impurity H)[4]

These products are formed under various stress conditions, including acid hydrolysis, oxidation, and thermal degradation.

Q4: My HPLC analysis shows poor separation of Teriflunomide and its degradation products. What can I do?

A4: Poor separation can be due to several factors related to your HPLC method. Here are some troubleshooting steps:

  • Column Choice: Ensure you are using a suitable reverse-phase column, such as a C18 column. A common specification is a 250 mm x 4.6 mm column with 5 µm particle size.

  • Mobile Phase Composition: The mobile phase is critical for good separation. A common mobile phase is a mixture of acetonitrile and a buffer like potassium dihydrogen phosphate. The ratio can be optimized; for example, a 60:40 or 40:60 (v/v) ratio of water/acetonitrile has been used successfully. The pH of the buffer can also be adjusted (e.g., to pH 3.5 or 7) to improve resolution.[5][6]

  • Flow Rate and Detection Wavelength: A flow rate of 1.0 mL/min is commonly used.[5][6] Detection is typically performed at a UV wavelength of around 210 nm, 248 nm, or 250 nm, where both the parent drug and its degradation products have adequate absorbance.[2][6]

  • Gradient Elution: If isocratic elution does not provide sufficient separation, a gradient elution program may be necessary to resolve all impurities.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during stability testing of Teriflunomide.
  • Possible Cause: Degradation of the Teriflunomide sample.

  • Troubleshooting Steps:

    • Identify the Stress Condition: Determine the environmental conditions the sample was exposed to (e.g., high temperature, light, humidity, acidic or basic pH). This will help in predicting the likely degradation pathway.

    • Characterize the Peaks: If you have access to mass spectrometry (MS), couple it with your HPLC (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected m/z for the primary degradation products are approximately 161 for 4-(trifluoromethyl)aniline and 228 for this compound.

    • Compare with Reference Standards: If available, inject reference standards of the expected degradation products to confirm their retention times.

    • Review the Degradation Pathways: Refer to the degradation pathways diagram below to understand the potential degradation products based on the stress condition.

Issue 2: Inconsistent results in forced degradation studies.
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that the concentration of stressors (e.g., acid, base, oxidizing agent), temperature, and duration of exposure are consistent across all experiments. Refer to the detailed experimental protocols below for recommended conditions.

    • Control of Neutralization: When performing acid and base hydrolysis, ensure that the samples are completely and consistently neutralized before injection into the HPLC system. Inadequate neutralization can affect peak shape and retention time.

    • Sample Preparation: Use a consistent procedure for preparing your stock and working solutions. The solubility of Teriflunomide is pH-dependent, so ensure it is fully dissolved in the chosen diluent.

    • System Suitability: Before running your samples, perform a system suitability test to ensure the HPLC system is performing optimally. Check parameters like peak asymmetry, theoretical plates, and %RSD for replicate injections of a standard solution.

Quantitative Data Summary

The extent of Teriflunomide degradation varies depending on the stress condition. The following table summarizes typical degradation percentages observed in forced degradation studies.

Stress ConditionReagent/ParametersDurationTemperature% Degradation of TeriflunomideReference
Acid Hydrolysis1N HCl1 hour80 °C~14.5%[3][5]
Alkaline Hydrolysis0.1N NaOH1 hour80 °CNo significant degradation[3][5]
Oxidative Degradation30% H₂O₂1 hour80 °C~13.8%[3][5]
Thermal Degradation-1 hour80 °CNo significant degradation[3][5]
Photolytic DegradationSunlight1 hourAmbientNo significant degradation[3][5]

Note: The percentages can vary based on the exact experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation of Teriflunomide

This protocol outlines the general procedure for conducting forced degradation studies on Teriflunomide.

  • Preparation of Stock Solution: Prepare a stock solution of Teriflunomide at a concentration of 1000 µg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Take a known volume of the stock solution (e.g., 1 mL).

    • Add an equal volume of 1N HCl.

    • Keep the mixture in a water bath at 80°C for 1 hour.

    • Cool the solution and neutralize it with an equivalent amount of 1N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Alkaline Hydrolysis:

    • Take a known volume of the stock solution (e.g., 1 mL).

    • Add an equal volume of 0.1N NaOH.

    • Keep the mixture in a water bath at 80°C for 1 hour.

    • Cool the solution and neutralize it with an equivalent amount of 0.1N HCl.

    • Dilute to the final concentration.

  • Oxidative Degradation:

    • Take a known volume of the stock solution (e.g., 1 mL).

    • Add an equal volume of 30% H₂O₂.

    • Keep the mixture in a water bath at 80°C for 1 hour.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Take a known volume of the stock solution.

    • Keep it in a water bath at 80°C for 1 hour.

    • Cool and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose a known volume of the stock solution to direct sunlight for 1 hour.

    • Dilute to the final concentration.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Teriflunomide and its Degradation Products
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 (e.g., Agilent Eclipse XBD C18, 150 x 4.6 mm, 5µm).[5]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., di-potassium hydrogen anhydrous solution) in a 40:60 v/v ratio, with the pH adjusted to 7 with triethylamine.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Visualizations

G cluster_main Teriflunomide Degradation Pathways cluster_products Teriflunomide Teriflunomide (C12H9F3N2O2) DP1 4-(Trifluoromethyl)aniline (Impurity A) Teriflunomide->DP1 Acid Hydrolysis, Oxidative, Thermal DP2 This compound (Impurity H) Teriflunomide->DP2 Oxidative, Thermal

Caption: Major degradation pathways of Teriflunomide under stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Teriflunomide Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (for Acid/Base Hydrolysis) stress->neutralize dilute Dilute to Final Concentration stress->dilute for other conditions neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze end Characterize Degradants and Quantify Degradation analyze->end

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Purity of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide," a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials and side reactions during synthesis. These may include:

  • Unreacted Starting Materials: 4-(trifluoromethyl)aniline and cyanoacetic acid.

  • Related Substances: Isomeric impurities from the 4-(trifluoromethyl)aniline starting material, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.

  • By-products: Impurities formed from side reactions, which can include hydrolysis products of the cyano or amide groups, especially if the reaction is exposed to acidic or basic conditions for extended periods.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.

Q2: What is the target purity level for this compound for pharmaceutical applications?

A2: For use as a pharmaceutical intermediate, the target purity is typically very high, often ≥99.0%. Specific limits for individual impurities are usually stringent, often not more than 0.15% for a known impurity and not more than 0.10% for an unknown impurity, in line with ICH guidelines.

Q3: My purified this compound has a yellowish tint. How can I decolorize it?

A3: A yellowish tint often indicates the presence of high molecular weight, conjugated impurities. This can be addressed by:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon. Heat the mixture for a short period, and then perform a hot filtration to remove the carbon. The desired compound should crystallize from the clear filtrate upon cooling.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from an appropriate solvent system can effectively remove colored impurities, which may remain in the mother liquor.

Q4: After cooling my recrystallization solution, the product "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is often due to a high concentration of impurities depressing the melting point or the solution being too supersaturated. To resolve this:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Slow Cooling: Ensure a gradual cooling process. Insulating the flask can help. Rapid cooling can lead to oiling out.

  • Solvent System Modification: Consider using a different solvent or a co-solvent system that may favor crystallization over oiling.

Troubleshooting Guides

Purification Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature.- Use a co-solvent system (an "anti-solvent") to reduce solubility upon cooling.- Ensure the volume of solvent used for washing the crystals is minimal and the solvent is ice-cold.
The product was not fully crystallized before filtration.- Allow more time for crystallization.- Cool the solution in an ice bath for a longer duration.- Gently scratch the inside of the flask with a glass rod to induce crystallization.
Persistent Impurities After Recrystallization The impurity has very similar solubility properties to the desired compound.- Try a different recrystallization solvent or solvent system.- Employ column chromatography for separation.- If the impurity is acidic or basic, consider an acid-base wash during workup before recrystallization.
The cooling process was too rapid, trapping impurities within the crystal lattice.- Slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling.
Product Fails to Crystallize The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration of the compound.- Add a seed crystal of the pure compound to induce nucleation.
The compound is highly soluble in the chosen solvent.- Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then reheat to clarify and cool slowly.
Analytical (HPLC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with the stationary phase.- Adjust the pH of the mobile phase.- For tailing peaks of basic compounds, add a competing base like triethylamine to the mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Column overload.- Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or bubbles.- Allow for adequate column equilibration time between runs.
Temperature variations.- Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from a previous injection.- Run a blank gradient to check for mobile phase contamination.- Clean the injector and sample loop.- Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

Illustrative Purity Enhancement via Recrystallization

The following table provides an example of how different solvent systems can impact the purity of this compound, as determined by HPLC analysis.

Solvent SystemInitial Purity (%)Purity after First Recrystallization (%)Recovery (%)
Isopropanol/Water95.299.185
Ethyl Acetate/Hexane95.299.382
Toluene95.298.875
Ethanol95.298.588

Note: These are illustrative values. Actual results may vary based on the initial impurity profile and experimental conditions.

Typical HPLC Purity Analysis Parameters
ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient 30% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: To the hot filtrate, add hexane dropwise until a persistent cloudiness is observed. Reheat the mixture gently until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase composition, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Initial Purification hplc HPLC Purity Analysis recrystallization->hplc column_chromatography Column Chromatography column_chromatography->hplc pure_product Pure Product (>99% Purity) hplc->pure_product Passes fail Fails Purity Spec hplc->fail Fails fail->column_chromatography Further Purification troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Option cluster_analysis Analytical Check start Crude Product Purity Issue check_solvent Check Solvent System start->check_solvent check_cooling Check Cooling Rate start->check_cooling check_saturation Check Saturation start->check_saturation hplc_analysis Analyze by HPLC check_solvent->hplc_analysis check_cooling->hplc_analysis check_saturation->hplc_analysis column_chrom Perform Column Chromatography column_chrom->hplc_analysis hplc_analysis->column_chrom Purity Not Met end_node Pure Product hplc_analysis->end_node Purity Met

Validation & Comparative

A Comparative Guide to 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide and Other Acetoacetamide Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Among the versatile synthons available, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a key intermediate and the active metabolite of the immunosuppressive drug Leflunomide, known as Teriflunomide, presents a unique profile. This guide provides an objective comparison of this compound with other acetoacetamide derivatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Properties and Synthetic Utility

This compound (CAS No. 24522-30-3) is distinguished by the presence of a trifluoromethyl group on the phenyl ring and a cyano group on the acetyl moiety.[1][2] These features impart distinct chemical properties, including increased lipophilicity and altered reactivity, compared to other N-aryl acetoacetamide derivatives. Its primary application lies in its role as a precursor in the synthesis of various heterocyclic compounds and its established biological activity as an inhibitor of dihydroorotate dehydrogenase (DHODH).[3][4][5]

Acetoacetamide derivatives, in general, are valuable intermediates in organic synthesis, particularly in multicomponent reactions for the construction of diverse heterocyclic scaffolds such as pyridines, pyrimidines, and thiophenes. The presence of the active methylene group and the amide functionality allows for a wide range of chemical transformations.

Comparative Synthesis and Performance Data

The synthesis of N-substituted 2-cyanoacetamides is typically achieved through the condensation of an amine with a cyanoacetic acid derivative. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

Table 1: Synthesis of this compound

ReactantsReagents/CatalystSolventReaction ConditionsYieldReference
4-(Trifluoromethyl)aniline and Cyanoacetic acidDicyclohexylcarbodiimideEthyl acetateRoom temperature, 2h90%[6]
4-(Trifluoromethyl)aniline and Cyanoacetyl chloridePyridineAnhydrous THF0°C to 25°C, 2h77%[7]

Table 2: Comparative Yields of Acetoacetamide Derivatives in Heterocyclic Synthesis

While direct comparative studies are limited, the following table provides representative yields for various acetoacetamide derivatives in well-established multicomponent reactions. This data offers a glimpse into the potential performance of these synthons in similar transformations.

Reaction TypeAcetoacetamide DerivativeKey ReagentsYieldReference
Gewald Aminothiophene Synthesis N-Aryl-2-cyanoacetamideAldehyde/Ketone, Sulfur, Base60-95%[8]
2-CyanoacetamideCyclohexanone, Sulfur, Morpholine84%[9]
Hantzsch Pyridine Synthesis Ethyl acetoacetateAldehyde, Ammonia>90%[10]
Methyl-3-aminocrotonatem-Methoxybenzaldehyde28.8%[11]
Biginelli Reaction Ethyl acetoacetateAromatic aldehyde, Urea, CuCl/conc. H2SO490.5%[12]
AcetoacetamideAromatic aldehyde, Urea, PTSA/conc. HCl>90%[12]
Knoevenagel Condensation 2-Cyano-N-(thiazol-2-yl)acetamideAromatic aldehydes>90%[13][14]
N-Cyclohexyl-2-cyanoacetamideAromatic aldehydes, Trimethylamine70-90%

Note: The performance of this compound in these specific multicomponent reactions is not extensively documented in the literature, highlighting an area for future research. The electron-withdrawing nature of the trifluoromethyl group may influence its reactivity in these transformations.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure with a high reported yield.[6]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and cyanoacetic acid (1.0 eq) in ethyl acetate.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.05 eq) in ethyl acetate to the cooled mixture.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the precipitated dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action and Signaling Pathway

This compound, as the active metabolite Teriflunomide, exerts its biological effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5][15] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[3][5][6]

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest, primarily at the G1 phase.[6] This cytostatic effect is particularly relevant for T- and B-lymphocytes, which rely heavily on the de novo pathway for their expansion during an immune response.

DHODH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate UMP Uridine Monophosphate (UMP) DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Pyrimidine_Synthesis->UMP Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Teriflunomide This compound (Teriflunomide) Teriflunomide->DHODH Inhibits

Caption: Inhibition of DHODH by this compound.

Experimental Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of a cyanoacetamide derivative to its application in a multicomponent reaction for the generation of a heterocyclic library.

Synthesis_Workflow cluster_synthesis Synthesis of Cyanoacetamide cluster_mcr Multicomponent Reaction (MCR) cluster_analysis Analysis & Purification Amine Amine (e.g., 4-(Trifluoromethyl)aniline) Coupling Coupling Reaction Amine->Coupling Cyanoacetic_Acid_Deriv Cyanoacetic Acid Derivative Cyanoacetic_Acid_Deriv->Coupling Cyanoacetamide N-Aryl Cyanoacetamide Coupling->Cyanoacetamide MCR_Step One-Pot Reaction Cyanoacetamide->MCR_Step Aldehyde Aldehyde/Ketone Aldehyde->MCR_Step Other_Reactants Other Reactants (e.g., Sulfur, Urea) Other_Reactants->MCR_Step Heterocycle Heterocyclic Library MCR_Step->Heterocycle Purification Purification (e.g., Chromatography, Recrystallization) Heterocycle->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

comparing different synthetic routes to "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a key intermediate in the synthesis of various pharmaceuticals, including the immunosuppressive drug Teriflunomide. The efficiency, scalability, and safety of its synthesis are critical considerations in drug development and manufacturing. This guide provides an objective comparison of the most common synthetic routes to this valuable compound, supported by experimental data and detailed protocols.

Executive Summary

Three primary synthetic strategies for this compound have been identified and evaluated, all commencing from 4-(trifluoromethyl)aniline. These routes are:

  • Direct condensation with cyanoacetic acid: This approach involves the direct reaction of 4-(trifluoromethyl)aniline with cyanoacetic acid, facilitated by a coupling agent or catalyst. Methods employing N-methylmorpholine/isopropyl chlorocarbonate, dicyclohexylcarbodiimide (DCC), or boric acid have been reported.

  • Acylation with cyanoacetyl chloride: This classic method involves the reaction of 4-(trifluoromethyl)aniline with pre-formed cyanoacetyl chloride in the presence of a base.

  • Acylation with 2-cyanoacetic anhydride: This route requires the synthesis of 2-cyanoacetic anhydride from cyanoacetic acid, which is then reacted with 4-(trifluoromethyl)aniline.

The direct condensation method, particularly with N-methylmorpholine and isopropyl chlorocarbonate, demonstrates the highest reported yield and appears well-suited for industrial-scale production. The use of DCC also provides a high yield, though it presents challenges with byproduct removal. The boric acid-catalyzed method offers a simpler workup but with a lower yield. The cyanoacetyl chloride route is a viable option, although it involves the handling of a reactive acid chloride. The 2-cyanoacetic anhydride pathway is generally less efficient due to the additional synthetic step and longer reaction times.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

Route Key Reagents Solvent Reaction Time Temperature Yield (%) Purity (%) Key Advantages Key Disadvantages
1a. Direct Condensation (N-Methylmorpholine/ Isopropyl Chlorocarbonate) 4-(trifluoromethyl)aniline, Cyanoacetic acid, N-Methylmorpholine, Isopropyl chlorocarbonateTetrahydrofuran1-2 hours0-10 °C95.0>98 (implied)High yield, suitable for industrial scale.[1]Requires careful temperature control.
1b. Direct Condensation (DCC) 4-(trifluoromethyl)aniline, Cyanoacetic acid, Dicyclohexylcarbodiimide (DCC)Ethyl acetate2 hoursRoom Temperature90Not specifiedHigh yield, mild reaction conditions.[2]Formation of dicyclohexylurea (DCU) byproduct can complicate purification.
1c. Direct Condensation (Boric Acid) 4-(trifluoromethyl)aniline, Cyanoacetic acid, Boric acidToluene12 hours110-115 °C7399.49Simple catalyst, good purity.[3]High temperature, long reaction time, moderate yield.
2. Acylation with Cyanoacetyl Chloride 4-(trifluoromethyl)aniline, Cyanoacetyl chloride, PyridineTetrahydrofuran2 hoursRoom TemperatureHigh (not specified)Not specifiedMild reaction conditions.[4]Requires preparation and handling of unstable cyanoacetyl chloride.
3. Acylation with 2-Cyanoacetic Anhydride 4-(trifluoromethyl)aniline, 2-Cyanoacetic anhydrideNot specified36 hours81 °CNot specifiedNot specifiedAvoids the use of a separate coupling agent.Slow reaction, requires an additional step to prepare the anhydride, potentially lower overall yield.[3]

Experimental Protocols

Route 1a: Direct Condensation with N-Methylmorpholine and Isopropyl Chlorocarbonate

This industrial-scale procedure provides a high yield of the target compound.[1]

Materials:

  • Cyanoacetic acid (63.4 kg)

  • Tetrahydrofuran (700 L)

  • N-methylmorpholine

  • 4-(trifluoromethyl)aniline (100.0 kg)

  • Isopropyl chlorocarbonate (91.3 kg)

  • Water (200 L)

  • 16.7% Brine

  • Isopropanol

Procedure:

  • Dissolve cyanoacetic acid in tetrahydrofuran under a nitrogen atmosphere and cool the solution to 0-10 °C.

  • Slowly add N-methylmorpholine over approximately 1 hour, maintaining the temperature at 0-10 °C.

  • Add 4-(trifluoromethyl)aniline dropwise at the same temperature.

  • Slowly add isopropyl chlorocarbonate to the reaction mixture over about 1 hour at 0-10 °C.

  • Stir the reaction for 1-2 hours after the addition is complete.

  • Add water to the reaction mixture, stir, and allow the layers to separate.

  • Wash the organic layer with 16.7% brine.

  • Add isopropanol and concentrate under reduced pressure. Repeat this step.

  • Add more isopropanol to the concentrate, followed by the slow dropwise addition of water at approximately 20 °C.

  • Continue stirring for 1 hour at the same temperature, then cool to 0-10 °C and stir for an additional hour.

  • Collect the precipitated crystals by filtration and dry to yield this compound.

Route 1c: Direct Condensation with Boric Acid

This method utilizes a simple catalyst and provides a product with high purity.[3]

Materials:

  • 4-(trifluoromethyl)aniline (2.5 kg, 1.0 mol)

  • Cyanoacetic acid (1.78 kg, 1.35 mol)

  • Boric acid (0.950 kg, 0.1 mol)

  • Toluene (22.5 L)

  • Water (22.5 L)

Procedure:

  • Charge a flask with 4-(trifluoromethyl)aniline, cyanoacetic acid, boric acid, and toluene.

  • Heat the mixture to 110-115 °C and remove water azeotropically for 12 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, distill off the toluene completely under vacuum.

  • Add water to the residue and agitate for 2 hours at 25-30 °C.

  • Isolate the resulting solid by filtration, wash with water, and dry under vacuum to obtain the product.

Route 2: Acylation with Cyanoacetyl Chloride

This route involves the preparation of cyanoacetyl chloride followed by its reaction with 4-(trifluoromethyl)aniline.[4]

Part A: Preparation of Cyanoacetyl Chloride

Materials:

  • Cyanoacetic acid

  • Acylating agent (e.g., thionyl chloride or phosphorus pentachloride)

  • Solvent (e.g., dichloromethane, chloroform, ether, or tetrahydrofuran)

Procedure:

  • Mix cyanoacetic acid with the acylating agent in a suitable solvent.

  • The reaction is typically carried out at a temperature between -5 to 10 °C for 1 to 5 hours.

  • The resulting cyanoacetyl chloride is used in the next step, often without purification.

Part B: Synthesis of this compound

Materials:

  • Cyanoacetyl chloride (from Part A)

  • p-trifluoromethylaniline

  • Acid-binding agent (e.g., pyridine, triethylamine, or potassium carbonate)

  • Solvent (e.g., dichloromethane, chloroform, ether, or tetrahydrofuran)

Procedure:

  • Mix p-trifluoromethylaniline and the acid-binding agent in a suitable solvent.

  • React the mixture with cyanoacetyl chloride. The molar ratio of cyanoacetyl chloride to p-trifluoromethylaniline is typically around 1:1 to 1:3, with a larger excess of the acid-binding agent.

  • The reaction is generally carried out at mild conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1a 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Intermediate_Complex Activated Intermediate 4-(Trifluoromethyl)aniline->Intermediate_Complex Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->Intermediate_Complex N-Methylmorpholine N-Methylmorpholine N-Methylmorpholine->Intermediate_Complex Isopropyl_chlorocarbonate Isopropyl chlorocarbonate Isopropyl_chlorocarbonate->Intermediate_Complex Product This compound Intermediate_Complex->Product

Caption: Route 1a - Direct Condensation.

Synthetic_Route_2 Cyanoacetic_acid Cyanoacetic acid Cyanoacetyl_chloride Cyanoacetyl chloride Cyanoacetic_acid->Cyanoacetyl_chloride Acylating_agent Acylating Agent (e.g., SOCl2) Acylating_agent->Cyanoacetyl_chloride Product This compound Cyanoacetyl_chloride->Product 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline->Product Base Base (e.g., Pyridine) Base->Product

Caption: Route 2 - Acylation with Cyanoacetyl Chloride.

Synthetic_Route_3 Cyanoacetic_acid Cyanoacetic acid Cyanoacetic_anhydride 2-Cyanoacetic anhydride Cyanoacetic_acid->Cyanoacetic_anhydride Dehydrating_agent Dehydrating Agent (e.g., P2O5) Dehydrating_agent->Cyanoacetic_anhydride Product This compound Cyanoacetic_anhydride->Product 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline->Product

Caption: Route 3 - Acylation with 2-Cyanoacetic Anhydride.

References

A Comparative Guide to the Analytical Validation of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a known impurity of the immunomodulatory drugs Leflunomide and Teriflunomide. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents supporting data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical methodology.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique in pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive. Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) is a powerful method for the analysis of volatile and thermally stable compounds. The separation occurs as the analyte, carried by a gaseous mobile phase, interacts with a stationary phase within a column. For compounds with lower volatility, a chemical modification step known as derivatization may be required.

Comparative Analysis of Analytical Methods

The primary recommended method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its demonstrated effectiveness in analyzing the parent compounds, Leflunomide and Teriflunomide, and their impurities. Gas Chromatography is presented as a potential alternative, though it may require a derivatization step to enhance the analyte's volatility.

Data Presentation: Method Performance Parameters

The following table summarizes the expected performance characteristics for the validation of HPLC and GC methods for the analysis of this compound, based on typical validation results for related pharmaceutical compounds.

Validation ParameterHPLC MethodGC Method
Specificity High selectivity for the analyte in the presence of related impurities and degradation products.Good selectivity, but may require derivatization to avoid interference from non-volatile matrix components.
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL (post-derivatization)
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL (post-derivatization)
Robustness Generally robust to minor variations in mobile phase composition, pH, and column temperature.Sensitive to changes in carrier gas flow rate, oven temperature programming, and inlet parameters.

Experimental Protocols

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is based on established protocols for the analysis of Leflunomide and Teriflunomide impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Acetonitrile and a 0.015 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Validation Protocol: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This includes demonstrating specificity (peak purity and resolution from other impurities), linearity over a suitable concentration range, accuracy (recovery studies), precision (repeatability and intermediate precision), and determining the limit of detection (LOD) and limit of quantitation (LOQ).[3][4][5]

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This proposed method is based on general principles for the analysis of related trifluoromethyl-containing aromatic compounds.

Derivatization (if necessary): Due to the presence of an amide group, derivatization may be necessary to improve thermal stability and chromatographic performance. Silylation is a common approach.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: A dried sample of the analyte is reconstituted in a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent is added. The mixture is heated (e.g., at 60-80°C) for a specified time to ensure complete reaction.

Chromatographic Conditions:

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Inlet Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Injection Volume: 1 µL (split injection)

Validation Protocol: Similar to the HPLC method, validation should follow ICH guidelines, with particular attention to the consistency and completeness of the derivatization step.

Visualizing the Workflow and Methodologies

To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and a comparison of the principles behind the proposed HPLC and GC methods.

Analytical_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Data Analysis & Reporting define_purpose Define Analytical Purpose select_method Select Method (HPLC/GC) define_purpose->select_method define_params Define Validation Parameters select_method->define_params set_criteria Set Acceptance Criteria define_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_specificity Specificity perform_linearity Linearity perform_accuracy Accuracy perform_precision Precision perform_lod_loq LOD & LOQ perform_robustness Robustness analyze_data Analyze & Compile Data perform_robustness->analyze_data compare_criteria Compare with Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report

Caption: Analytical method validation workflow.

HPLC_vs_GC_Comparison cluster_hplc HPLC Method cluster_gc GC Method hplc_sample Liquid Sample hplc_injector Injector hplc_sample->hplc_injector hplc_pump Pump (Liquid Mobile Phase) hplc_pump->hplc_injector hplc_column Column (Solid Stationary Phase) hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector hplc_output Chromatogram hplc_detector->hplc_output gc_sample Volatilized Sample gc_inlet Heated Inlet gc_sample->gc_inlet gc_gas Gas Supply (Gaseous Mobile Phase) gc_gas->gc_inlet gc_column Column in Oven gc_inlet->gc_column gc_detector FID Detector gc_column->gc_detector gc_output Chromatogram gc_detector->gc_output start Analyte: this compound cluster_hplc cluster_hplc cluster_gc cluster_gc

Caption: Comparison of HPLC and GC operational principles.

Conclusion

Both HPLC and GC are powerful analytical techniques that can be applied to the analysis of this compound. For routine quality control and impurity profiling, the RP-HPLC method is strongly recommended due to its high precision, robustness, and its ability to analyze the compound directly without the need for derivatization. The GC method serves as a viable alternative , particularly for the detection of volatile impurities that may not be captured by HPLC. The choice of method should be based on the specific analytical requirements, available instrumentation, and the nature of the samples being analyzed.

References

A Comparative Analysis of Spectroscopic Data for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides an objective comparison of spectroscopic data for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a key intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors like leflunomide and teriflunomide, from prominent chemical suppliers. By presenting publicly available data, this guide aims to assist in the critical evaluation of the compound's quality and consistency across different sources.

Summary of Spectroscopic Data

To facilitate a clear comparison, the following table summarizes the available spectroscopic data for this compound from various suppliers. It is important to note that direct access to raw spectral data and detailed experimental conditions from suppliers is often limited in publicly available documentation. The information presented here is compiled from online product listings and technical datasheets.

ParameterSupplier A (TCI Chemicals)Supplier B (BLDpharm)Supplier C (ChemicalBook)Public Database (PubChem)
Purity >98.0% (GC)Information on HPLC, LC-MS availableData availableNot specified
Appearance White to Light yellow powder to crystalNot specifiedNot specifiedNot specified
Melting Point (°C) 194.0 - 198.0Not specified145 - 147Not specified
¹H NMR Conforms to structureData availableData availableNot specified
¹³C NMR Not specifiedData availableData availableData available
Mass Spectrometry (MS) Not specifiedData availableData availableNot specified
Infrared (IR) Spectroscopy Not specifiedNot specifiedData availableNot specified

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for the accurate interpretation and comparison of results. While supplier-specific protocols for this compound are not publicly disclosed, the following are generalized standard operating procedures for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small quantity of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms, confirming the compound's structure.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed. In the ATR method, the sample is placed in direct contact with a high-refractive-index crystal. For the KBr pellet method, a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and molecules are ionized using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

This compound serves as a crucial building block for leflunomide, a disease-modifying antirheumatic drug (DMARD). Leflunomide's therapeutic effect stems from its active metabolite, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, particularly lymphocytes. By blocking DHODH, the synthesis of pyrimidines is halted, leading to the suppression of the immune response, which is beneficial in autoimmune diseases like rheumatoid arthritis.

DHODH_Inhibition_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_inhibition Inhibition by Leflunomide Metabolite cluster_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP Pyrimidines Pyrimidines CTP->Pyrimidines Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidines->Lymphocyte_Proliferation Required for Leflunomide_Metabolite Leflunomide Metabolite Leflunomide_Metabolite->Orotate Inhibits Immune_Response Suppressed Immune Response Lymphocyte_Proliferation->Immune_Response Leads to

Caption: Inhibition of the de novo pyrimidine synthesis pathway by the active metabolite of leflunomide.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of "this compound" received from a supplier. This process ensures the material meets the required specifications before use in research or manufacturing.

QC_Workflow Start Start Receive_Compound Receive Compound from Supplier Start->Receive_Compound Visual_Inspection Visual Inspection (Appearance, Color) Receive_Compound->Visual_Inspection Spectroscopic_Analysis Perform Spectroscopic Analysis (NMR, IR, MS) Visual_Inspection->Spectroscopic_Analysis Compare_Data Compare Data with Reference Spectra and Supplier CoA Spectroscopic_Analysis->Compare_Data Decision Meets Specifications? Compare_Data->Decision Accept_Batch Accept Batch for Use Decision->Accept_Batch Yes Reject_Batch Reject Batch and Contact Supplier Decision->Reject_Batch No End End Accept_Batch->End Reject_Batch->End

Caption: A standard workflow for the quality control of a chemical compound upon receipt from a supplier.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, derivatives of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide have emerged as a promising class of compounds, primarily demonstrating potent inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid in the advancement of research and development in this area.

The parent compound, this compound, serves as a crucial synthetic intermediate for established DHODH inhibitors like leflunomide and teriflunomide, which are used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The therapeutic effect of these drugs stems from their ability to inhibit DHODH, thereby depleting the pool of pyrimidines essential for the proliferation of rapidly dividing cells, including activated lymphocytes. This mechanism of action also underpins the investigation of DHODH inhibitors for anticancer applications, particularly in hematological malignancies like acute myeloid leukemia (AML).[2][3]

Comparative Analysis of DHODH Inhibition

Research into the structure-activity relationships (SAR) of this compound analogs has revealed critical insights for optimizing their inhibitory potency against DHODH. A pivotal study synthesized a series of analogs of the active metabolite of leflunomide, A77 1726, which shares the cyanoacetamide scaffold, and evaluated their in vitro and in vivo efficacy. The findings from this study are summarized below.

Compound IDR Group ModificationIn Vitro DHODH Inhibition (IC50, µM)In Vivo Delayed-Type Hypersensitivity (DTH) Inhibition (ED50, mg/kg)
A77 1726 (2) 3'-H0.510
3 3'-CH30.25
4 3'-Cl0.38
5 3'-F0.49
6 3'-CF31.2>30
7 2'-CH30.815
8 2'-Cl0.918
9 3',5'-(CH3)20.13
10 3'-CH3, 5'-Cl0.052

Data compiled from a study on DHODH inhibitors.[4] The in vivo activity in rat and mouse models of delayed-type hypersensitivity was found to correlate well with the in vitro DHODH potency.

The data clearly indicates that substitutions on the phenyl ring significantly influence the biological activity. Notably, the introduction of a methyl group at the 3'-position (Compound 3 ) enhanced the inhibitory activity compared to the parent compound A77 1726. Furthermore, di-substitution at the 3' and 5' positions with a methyl and a chloro group (Compound 10 ) resulted in the most potent inhibitor in this series, with an IC50 value of 0.05 µM and a highly effective dose in the in vivo model.[4] These findings underscore the importance of steric and electronic properties of the substituents in dictating the interaction with the enzyme's active site.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds involves the inhibition of the DHODH enzyme, which is a critical step in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis.

DHODH_Inhibition_Pathway Carbamoyl Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Inhibitor This compound Derivatives Inhibitor->DHODH

Figure 1. Signaling pathway of DHODH inhibition.

The experimental workflow for evaluating the DHODH inhibitory activity of these compounds typically involves an in vitro enzyme assay followed by cellular and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Assays cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis DHODH Enzyme Assay DHODH Enzyme Assay Compound Synthesis->DHODH Enzyme Assay IC50 Determination IC50 Determination DHODH Enzyme Assay->IC50 Determination Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Apoptosis Assay Apoptosis Assay Cell Proliferation Assay->Apoptosis Assay Animal Model of Disease Animal Model of Disease Apoptosis Assay->Animal Model of Disease Efficacy Assessment Efficacy Assessment Animal Model of Disease->Efficacy Assessment Pharmacokinetic Studies Pharmacokinetic Studies Efficacy Assessment->Pharmacokinetic Studies

Figure 2. Experimental workflow for inhibitor evaluation.

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

The inhibitory activity of the compounds against DHODH is a critical initial screening step. The following is a representative protocol for this assay.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Decylubiquinone (coenzyme)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).

  • Initiate the reaction by adding the DHODH enzyme to each well.

  • Immediately monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCIP reduction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.[5]

Cell Proliferation Assay

To assess the cytostatic or cytotoxic effects of the compounds on rapidly dividing cells, a cell proliferation assay is performed.

Objective: To evaluate the effect of test compounds on the proliferation of a relevant cell line (e.g., a leukemia cell line like MOLM-13 for anticancer studies, or activated T-cells for autoimmune studies).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • A reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.[2]

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of potent DHODH inhibitors. The presented data highlights the significant impact of structural modifications on their biological activity, offering a clear path for the rational design of new therapeutic agents. The detailed experimental protocols provide a foundation for researchers to further explore the potential of this promising class of compounds in the treatment of autoimmune diseases and cancer. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating these findings into clinical applications.

References

cost-benefit analysis of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary methods for the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a crucial building block in the pharmaceutical industry. The comparison covers chemical costs, reaction efficiency, safety, and environmental impact, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: DCC CouplingMethod 2: Thermal Condensation
Starting Materials 4-(Trifluoromethyl)aniline, Cyanoacetic acid4-(Trifluoromethyl)aniline, Ethyl cyanoacetate
Reagents/Catalysts Dicyclohexylcarbodiimide (DCC)None (thermal)
Solvent Ethyl acetateToluene
Reaction Temperature Room TemperatureReflux (~111 °C)
Reaction Time ~2 hours2-8 hours (estimated)
Reported Yield ~90%[1]75-85% (estimated)*
Key Byproducts Dicyclohexylurea (DCU)Ethanol
Purification Filtration to remove DCU, followed by standard workupStandard workup and recrystallization
Estimated Material Cost HigherLower
Safety Concerns DCC is a potent allergen and sensitizerToluene is a flammable and hazardous solvent
Environmental Impact Generation of solid waste (DCU)Use of a more hazardous solvent, higher energy consumption

*Note: A specific reported yield for the thermal condensation of 4-(trifluoromethyl)aniline with ethyl cyanoacetate was not found in the reviewed literature. The estimated yield is based on typical results for similar amidation reactions.

In-Depth Analysis

Method 1: Dicyclohexylcarbodiimide (DCC) Coupling

This method relies on the activation of the carboxylic acid group of cyanoacetic acid by dicyclohexylcarbodiimide (DCC) to facilitate the amidation reaction with 4-(trifluoromethyl)aniline. The reaction is typically carried out at room temperature in a relatively benign solvent, ethyl acetate, and boasts a high reported yield of 90%.

Cost-Benefit Breakdown:

  • Advantages:

    • High reported yield, leading to efficient conversion of starting materials.

    • Mild reaction conditions (room temperature), which reduces energy costs.

    • The use of ethyl acetate, a solvent with a more favorable environmental and safety profile compared to aromatic hydrocarbons.

  • Disadvantages:

    • Dicyclohexylcarbodiimide is a relatively expensive reagent.

    • DCC is a known potent allergen and sensitizer, requiring careful handling and appropriate personal protective equipment.

    • The reaction produces a stoichiometric amount of dicyclohexylurea (DCU) as a byproduct. While DCU is largely insoluble in many organic solvents and can be removed by filtration, it represents a significant waste stream that requires proper disposal.

Method 2: Thermal Condensation

This approach involves the direct reaction of 4-(trifluoromethyl)aniline with ethyl cyanoacetate at elevated temperatures, typically under reflux conditions in a high-boiling solvent such as toluene. This method avoids the use of a coupling agent.

Cost-Benefit Breakdown:

  • Advantages:

    • Lower initial reagent cost as it avoids the use of an expensive coupling agent.

    • Simpler reaction setup without the need to handle sensitizing reagents like DCC.

    • The primary byproduct, ethanol, is environmentally benign and easily removed.

  • Disadvantages:

    • Requires elevated temperatures (reflux), leading to higher energy consumption.

    • The use of toluene as a solvent poses greater environmental and health risks compared to ethyl acetate. Toluene is flammable and has associated toxicities.

    • The yield, while likely good, may be lower than the DCC-mediated method, potentially impacting the overall atom economy.

    • The higher reaction temperature may lead to the formation of more impurities, potentially complicating the purification process.

Experimental Protocols

Method 1: DCC Coupling - Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-(trifluoromethyl)aniline (1.0 eq) and cyanoacetic acid (1.05 eq) in ethyl acetate, add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Thermal Condensation - Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl cyanoacetate (1.2 eq) in toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the desired product.

Visualization of Experimental Workflows

Method1_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(trifluoromethyl)aniline and cyanoacetic acid in ethyl acetate B Add DCC at 0-5 °C A->B C Stir at room temperature for 2h B->C D Filter to remove DCU C->D E Wash with 1N HCl D->E F Wash with sat. NaHCO3 E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize I->J K K J->K Final Product Method2_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-(trifluoromethyl)aniline and ethyl cyanoacetate in toluene B Heat to reflux for 2-8h A->B C Cool to room temperature B->C D Wash with 1N HCl C->D E Wash with sat. NaHCO3 D->E F Wash with brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Recrystallize H->I J J I->J Final Product

References

"2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" as an alternative to other cyanophenylacetamide intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cyanophenylacetamide Intermediates for Drug Development Professionals

In the landscape of pharmaceutical intermediate chemistry, the selection of a starting material can profoundly impact the efficiency, purity, and overall cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). Among the class of cyanophenylacetamide intermediates, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide has emerged as a pivotal building block, particularly in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors like leflunomide and its active metabolite, teriflunomide. This guide provides a comprehensive comparison of this compound with other cyanophenylacetamide alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Physicochemical Properties: A Head-to-Head Comparison

The inherent properties of an intermediate are critical determinants of its reactivity and suitability for large-scale synthesis. The trifluoromethyl group in this compound significantly influences its characteristics. Below is a comparative table of its properties against a representative alternative, 2-cyano-N-phenylacetamide.

PropertyThis compound2-cyano-N-phenylacetamideSignificance of the Trifluoromethyl Group
Molecular Formula C₁₀H₇F₃N₂O[1]C₉H₈N₂O[2]Increases molecular weight and introduces fluorine's unique electronic properties.
Molecular Weight 228.17 g/mol [1]160.17 g/mol [2]Higher molecular weight can influence reaction stoichiometry and physical handling.
Appearance White to off-white solid[3]Not explicitly stated, but generally a solid.Similar physical state allows for comparable handling procedures.
Melting Point 145-147 °C[1]Not available in search resultsThe higher melting point suggests greater crystalline stability.
Solubility Soluble in DMSO and Methanol (slightly)[1]Not explicitly statedThe trifluoromethyl group can enhance solubility in certain organic solvents.

The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the amide proton and influence the electronic environment of the entire molecule, which can be advantageous in subsequent reaction steps.

Performance in Synthesis: A Focus on Leflunomide and Teriflunomide

The synthesis of these DHODH inhibitors typically involves the acylation of the active methylene group of the cyanophenylacetamide intermediate. The trifluoromethyl substituent on the phenyl ring is a key feature of the final API, making intermediates lacking this group, such as 2-cyano-N-phenylacetamide, unsuitable for the direct synthesis of these specific drugs.

Alternative intermediates would logically include other substituted cyanophenylacetamides, for instance, 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide. While this compound is used in other synthetic routes, its application in DHODH inhibitor synthesis is not prominent, likely due to the specific structural requirements of the target drug molecule. The choice of this compound is therefore driven by its direct structural contribution to the final API.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for research and development. Below are representative protocols for the synthesis of this compound and its subsequent conversion to Leflunomide.

Synthesis of this compound

This protocol is based on the reaction of 4-(trifluoromethyl)aniline with cyanoacetic acid derivatives.

Materials:

  • 4-(trifluoromethyl)aniline

  • Cyanoacetic acid

  • N-methylmorpholine

  • Isopropyl chlorocarbonate

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Water

  • Brine (16.7%)

Procedure:

  • Dissolve 63.4 kg of cyanoacetic acid in 700 L of THF and stir at room temperature under a nitrogen atmosphere.

  • Cool the solution to 0-10°C.

  • Slowly add N-methylmorpholine dropwise over approximately 1 hour, maintaining the temperature at 0-10°C.

  • Add 100.0 kg of 4-(trifluoromethyl)aniline dropwise at the same temperature.

  • Slowly add 91.3 kg of isopropyl chlorocarbonate dropwise to the reaction mixture over about 1 hour, maintaining the temperature at 0-10°C.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Add 200 L of water to the reaction mixture, stir, and allow the layers to separate.

  • Wash the organic layer (upper layer) with 16.7% brine.

  • Add 400 L of isopropanol and concentrate under reduced pressure until the volume is reduced to 400 L.

  • Add another 400 L of isopropanol and repeat the concentration to a volume of 400 L.

  • Add 100 L of isopropanol to the concentrated solution at 20-30°C, followed by the slow dropwise addition of 500 L of water at approximately 20°C.

  • Continue stirring for 1 hour at the same temperature after the addition is complete.

  • Cool the mixture to 0-10°C and stir for an additional hour.

  • Collect the precipitated crystals by filtration and dry to yield this compound.[1]

Synthesis of Leflunomide from this compound

This protocol outlines a general procedure for the acylation step.

Materials:

  • This compound

  • 5-methylisoxazole-4-carboxylic acid chloride

  • Toluene

  • Sodium bicarbonate

  • N,N-dimethylacetamide

  • Water

Procedure:

  • Prepare a mixture of 4-trifluoromethylaniline (4.1 g, 25.5 mm), sodium bicarbonate (3.16 g, 37.6 mm), N,N-dimethylacetamide (0.7 ml, 7.5 mm), and toluene (70 ml).

  • Warm the mixture to 40°C.

  • Add 5-methylisoxazole-4-carboxylic acid chloride (5 g, 34.4 mm) dropwise over 20 minutes.

  • Stir the mixture at this temperature for 3 hours.

  • Heat the mixture to reflux.

  • Wash the hot mixture with water (3 x 10 ml).

  • Allow the organic phase to cool to room temperature, which will induce the precipitation of Leflunomide as a white powder.

  • Isolate the product by filtration and dry at 60°C.[4]

Signaling Pathway and Experimental Workflow

The therapeutic effect of drugs synthesized from this compound, such as leflunomide and teriflunomide, is primarily due to the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition Mechanism Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides Pyrimidines (UTP, CTP) for DNA and RNA Synthesis UMP->Nucleotides Leflunomide_Metabolite Teriflunomide (Active Metabolite of Leflunomide) DHODH_enzyme DHODH Enzyme Leflunomide_Metabolite->DHODH_enzyme Inhibits

Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.

The logical workflow for synthesizing a DHODH inhibitor using this compound as a key intermediate is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_api_synthesis API Synthesis cluster_purification Purification and Analysis Reactants 4-(Trifluoromethyl)aniline + Cyanoacetic Acid Derivative Intermediate This compound Reactants->Intermediate Amide Formation API Final API (e.g., Leflunomide) Intermediate->API Acylation Acylating_Agent Acylating Agent (e.g., 5-methylisoxazole-4-carbonyl chloride) Acylating_Agent->API Purification Purification (e.g., Recrystallization) API->Purification Analysis Analysis (e.g., HPLC, NMR) Purification->Analysis

Caption: General workflow for API synthesis.

Conclusion

This compound stands out as a preferred intermediate in the synthesis of specific, high-value pharmaceuticals like leflunomide and teriflunomide. Its trifluoromethyl group is not merely a modulator of its physicochemical properties but a crucial structural component of the final drug molecule. While a direct, quantitative comparison of yields with other cyanophenylacetamide intermediates in a standardized reaction is not extensively documented, its widespread use in patented and published synthetic routes attests to its reliability and effectiveness. The provided protocols and workflow diagrams offer a practical guide for researchers and professionals in the field, underscoring the strategic importance of selecting the right intermediate for successful drug development and manufacturing.

References

A Comparative Guide to Catalysts in the Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a crucial intermediate in the manufacturing of several pharmaceuticals, including the immunosuppressive drug Teriflunomide, is a focal point of process chemistry optimization. The efficiency of the amidation reaction between 2-cyanoacetic acid and 4-(trifluoromethyl)aniline is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalytic methods for this synthesis, supported by available experimental data, to aid researchers in selecting the most suitable catalyst for their needs.

Performance Benchmark: A Quantitative Comparison

The selection of a catalyst for the synthesis of this compound impacts reaction time, yield, and overall process efficiency. Below is a summary of the performance of different catalytic systems based on available literature.

Catalyst/MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dicyclohexylcarbodiimide (DCC)2-cyanoacetic acid, 4-(trifluoromethyl)anilineEthyl AcetateRoom Temp.290WO 2017/103942 A1
Diisopropylcarbodiimide (DCI)Cyanoacetic acid, 3-methyl-4-(trifluoromethyl)anilineTHFRefluxNot Specified89Journal of Biomedical Research & Environmental Sciences
Non-Catalytic (baseline)2-cyanoacetic acid, 4-(trifluoromethyl)aniline, N-methylmorpholine, isopropyl chlorocarbonateTetrahydrofuran0-101-2Not explicitly statedChemicalBook
Cyanoacetyl chloride routep-trifluoromethylaniline, cyanoacetyl chloride, pyridineTetrahydrofuranRoom Temp.2Not explicitly statedCN103709068A

Note: The reaction using Diisopropylcarbodiimide (DCI) was performed on a structurally similar, but not identical, substrate (3-methyl-4-(trifluoromethyl)aniline). This data is included for comparative purposes due to the close structural analogy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

Dicyclohexylcarbodiimide (DCC) Catalyzed Synthesis

This protocol is adapted from patent literature and represents an efficient method for the synthesis of the target compound.

Materials:

  • 4-(trifluoromethyl)aniline

  • 2-cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and 2-cyanoacetic acid in ethyl acetate.

  • To the stirred solution, add dicyclohexylcarbodiimide (DCC).

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization to obtain this compound.

Non-Catalytic Baseline Synthesis

This method provides a baseline for comparison against catalytic procedures.

Materials:

  • 2-cyanoacetic acid

  • N-methylmorpholine

  • 4-(trifluoromethyl)aniline

  • Isopropyl chlorocarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Isopropanol

Procedure:

  • Dissolve 2-cyanoacetic acid in tetrahydrofuran in a reaction vessel under a nitrogen atmosphere and cool to 0-10°C.

  • Slowly add N-methylmorpholine to the solution while maintaining the temperature.

  • Add 4-(trifluoromethyl)aniline dropwise to the mixture.

  • Slowly add isopropyl chlorocarbonate to the reaction mixture over approximately 1 hour at the same temperature.

  • Continue stirring for 1-2 hours after the addition is complete.

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer with brine.

  • Add isopropanol and concentrate under reduced pressure.

  • Repeat the addition and concentration with isopropanol.

  • Add a final portion of isopropanol, followed by the slow addition of water to precipitate the product.

  • Isolate the solid product by filtration.

Experimental Workflow and Reaction Pathway

To better visualize the synthesis process, the following diagrams illustrate the general experimental workflow and the reaction pathway.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Cyanoacetic Acid & 4-(Trifluoromethyl)aniline Mixing Mixing and Stirring (Room Temperature, 2h) Reactants->Mixing Solvent Solvent (e.g., Ethyl Acetate) Solvent->Mixing Catalyst Catalyst (e.g., DCC) Catalyst->Mixing Filtration Filtration (Remove Byproduct) Mixing->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product Pure Product: This compound Recrystallization->Product

Caption: General experimental workflow for the catalytic synthesis.

reaction_pathway CAA 2-Cyanoacetic Acid Activated_Ester Activated Intermediate CAA->Activated_Ester + DCC TFA 4-(Trifluoromethyl)aniline DCC DCC (Catalyst) DCC->Activated_Ester Product This compound Activated_Ester->Product + 4-(Trifluoromethyl)aniline DCU Dicyclohexylurea (Byproduct) Activated_Ester->DCU

Navigating the Impurity Landscape: A Comparative Guide to "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" Reference Standards and Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Teriflunomide and Leflunomide, the accurate identification and quantification of impurities are paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of commercially available reference standards for the key impurity, "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide," also identified as Teriflunomide Related Compound B and Leflunomide Impurity H. Furthermore, it details established analytical methodologies for its profiling, supported by experimental data and visual workflows.

"this compound" (CAS No. 24522-30-3) is a known process-related impurity and metabolite associated with the active pharmaceutical ingredients (APIs) Teriflunomide and its parent drug, Leflunomide.[1][2] Regulatory bodies necessitate the stringent control of such impurities, making high-quality, well-characterized reference standards and robust analytical methods indispensable tools for pharmaceutical quality control.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical first step in any analytical workflow. Key considerations include the certified purity, the extent of characterization, and the availability of comprehensive documentation. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameCAS No.Purity SpecificationAdditional Information
USP (United States Pharmacopeia) Teriflunomide Related Compound B24522-30-3Not explicitly stated, sold as a qualitative standard.Provided as 25 mg of neat material.[3]
European Pharmacopoeia (EP) Teriflunomide impurity B CRS24522-30-3Intended for use as a qualitative standard as prescribed in the European Pharmacopoeia.Distributed by suppliers like Sigma-Aldrich.
Pharmaffiliates Leflunomide - Impurity H24522-30-3Not explicitly stated.Part of a comprehensive portfolio of Leflunomide impurities.
SynZeal Leflunomide EP Impurity H24522-30-3Supplied with a detailed Certificate of Analysis (CoA) and analytical data.Offers EP/USP traceable standards upon request.[1]
Veeprho Leflunomide EP Impurity H24522-30-3Immediately available impurity reference standard.
CymitQuimica This compound24522-30-3Not explicitly stated.
BLDpharm 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide24522-30-3Offers various analytical data including NMR, HPLC, LC-MS, UPLC.[4]
TCI Chemicals This compound24522-30-3>98.0% (GC)
Hangzhou Huarong Pharm Co., Ltd. 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide24522-30-3NLT 98%Moisture Content: 0.50%; Impurity: NMT 1%.[5]

Note: The availability of detailed Certificates of Analysis containing quantitative purity values, methods of analysis, and impurity profiles is a key differentiator. Researchers are advised to request and scrutinize this documentation before purchase.

Experimental Protocols for Impurity Profiling

The accurate determination of "this compound" in drug substances and products relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most commonly employed techniques.

RP-HPLC Method for Teriflunomide and its Impurities

This method is suitable for the simultaneous determination of Teriflunomide and its related impurities, including "this compound."

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a specific wavelength (e.g., 254 nm)

    • Column Temperature: 30 °C

  • Method Validation Parameters:

    • Linearity: The method should be linear over a concentration range that covers the expected levels of the impurity.

    • Accuracy: Determined by recovery studies of spiked samples.

    • Precision: Assessed through repeatability and intermediate precision studies.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.

    • Specificity: Demonstrated by the ability to resolve the impurity peak from the API and other potential impurities. Forced degradation studies are crucial to prove the stability-indicating nature of the method.

Proposed USP Monograph Method for Teriflunomide Organic Impurities

The United States Pharmacopeia has proposed a monograph for Teriflunomide that includes a method for the analysis of its organic impurities.

  • Key Features:

    • Employs a gradient HPLC method.

    • Specifies system suitability criteria, including resolution between critical pairs of impurities.

    • Provides detailed procedures for the preparation of standard and sample solutions.

Researchers should refer to the latest version of the Pharmacopeial Forum for the most up-to-date methodology.

Visualizing the Impurity Profiling Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagram, generated using the DOT language, illustrates the key steps in the impurity profiling of "this compound."

Impurity_Profiling_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample API or Drug Product Prep_Sample Sample Solution Sample->Prep_Sample Dissolve Standard Reference Standard (this compound) Prep_Standard Standard Solution Standard->Prep_Standard Dissolve Diluent Diluent Diluent->Prep_Sample Diluent->Prep_Standard HPLC HPLC System (C18 Column, Gradient Elution) Prep_Sample->HPLC Prep_Standard->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Calculation Quantification (Comparison to Standard) Chromatogram->Calculation Report Final Report (Impurity Level) Calculation->Report

Caption: Workflow for the impurity profiling of "this compound".

Synthesis and Potential Impurities

Understanding the synthetic route of "this compound" provides insight into the potential process-related impurities that may be present. A common synthetic pathway involves the reaction of 4-(trifluoromethyl)aniline with a cyanoacetylating agent.

Synthesis_Pathway Reactant1 4-(Trifluoromethyl)aniline Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 Cyanoacetylating Agent Reactant2->Intermediate Product This compound Intermediate->Product Purification Impurity1 Unreacted Starting Materials Intermediate->Impurity1 Impurity2 Side-Reaction Products Intermediate->Impurity2

References

cross-reactivity studies involving "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide," known as Teriflunomide (A77 1726), with its primary alternative and parent drug, Leflunomide. The focus is on cross-reactivity, drawing from available experimental data. While direct immunoassay cross-reactivity data is limited in publicly accessible literature, this guide presents a comparison based on their shared mechanism of action and differential effects on mitochondrial function.

Teriflunomide is the active metabolite of Leflunomide, an immunosuppressive drug used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2][3] The therapeutic effects of Leflunomide are mediated through its rapid conversion to Teriflunomide in the body.[2][3] Both compounds exert their primary immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This inhibition leads to a cytostatic effect on rapidly proliferating lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[4]

Comparison of In Vitro Effects on Mitochondrial Respiration

While both Leflunomide and Teriflunomide target DHODH, studies have revealed differences in their effects on other mitochondrial functions, which may contribute to their distinct clinical profiles, particularly concerning hepatotoxicity. A key study investigated their differential effects on mitochondrial respiration in isolated rat liver mitochondria.[4]

CompoundParameterPotencyFinding
Leflunomide Inhibition of State 3 Mitochondrial Respiration10-fold more potentLeflunomide is a more potent inhibitor of mitochondrial respiration compared to Teriflunomide.[4]
Uncoupling of Mitochondrial Respiration (State 2)2- to 5-fold more potentLeflunomide is a more potent uncoupler of mitochondrial respiration.[4]
Superoxide Anion GenerationMore potentLeflunomide leads to greater generation of superoxide anions, indicating higher oxidative stress.[4]
Cytotoxicity in a cell line reliant on mitochondrial respirationGreater cytotoxicityLeflunomide exhibits greater cytotoxicity in cells dependent on mitochondrial respiration.[4]
Teriflunomide Inhibition of State 3 Mitochondrial RespirationLess potentTeriflunomide has a weaker inhibitory effect on mitochondrial respiration.[4]
Uncoupling of Mitochondrial Respiration (State 2)Less potentTeriflunomide is a weaker uncoupler of mitochondrial respiration.[4]
Superoxide Anion GenerationLess potentTeriflunomide induces less oxidative stress compared to Leflunomide.[4]
Cytotoxicity in a cell line reliant on mitochondrial respirationLower cytotoxicityTeriflunomide is less cytotoxic to cells dependent on mitochondrial respiration.[4]

Cross-Reactivity with Other Multiple Sclerosis Therapies

There is a lack of published data on the cross-reactivity of Teriflunomide in immunoassays with other disease-modifying therapies for multiple sclerosis, such as dimethyl fumarate, fingolimod, or glatiramer acetate. However, one source notes that while cross-sensitivity to hepatic injury is likely between Teriflunomide and Leflunomide, there have been no reports of such cross-sensitivity with glatiramer acetate, dimethyl fumarate, or fingolimod.[6]

Experimental Protocols

Assessment of Mitochondrial Respiration in Isolated Mitochondria[4]

This protocol outlines the general methodology used to compare the effects of Leflunomide and Teriflunomide on mitochondrial respiration.

1. Isolation of Mitochondria:

  • Liver mitochondria are isolated from rats by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EDTA.

  • The final mitochondrial pellet is resuspended in a suitable buffer.

2. Measurement of Mitochondrial Respiration:

  • Oxygen consumption is measured polarographically using a Clark-type oxygen electrode.

  • Isolated mitochondria are incubated in a respiration buffer containing substrates for complex I (e.g., glutamate and malate) or complex II (e.g., succinate).

  • State 3 Respiration (ADP-stimulated): Initiated by the addition of a known amount of ADP. The rate of oxygen consumption in the presence of ADP is measured.

  • State 2 Respiration (basal): The rate of oxygen consumption before the addition of ADP is measured.

  • The test compounds (Leflunomide or Teriflunomide) are added at various concentrations to determine their effect on State 3 and State 2 respiration.

3. Measurement of Superoxide Anion Generation:

  • Superoxide production is measured using a fluorescent probe (e.g., MitoSOX Red).

  • Isolated mitochondria are incubated with the probe and the test compounds.

  • The increase in fluorescence, indicative of superoxide generation, is monitored using a fluorescence plate reader.

4. Cytotoxicity Assay:

  • A cell line highly dependent on mitochondrial respiration is cultured.

  • Cells are treated with various concentrations of Leflunomide or Teriflunomide for a specified period.

  • Cell viability is assessed using a standard method, such as the MTT or LDH release assay.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

Signaling Pathway: DHODH Inhibition cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Lymphocyte Proliferation Lymphocyte Proliferation UMP UMP Orotate->UMP Downstream Synthesis UTP/CTP UTP/CTP UMP->UTP/CTP Downstream Synthesis DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Required for Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition DNA/RNA Synthesis->Lymphocyte Proliferation Essential for Immune Response Immune Response Lymphocyte Proliferation->Immune Response Drives

Caption: Inhibition of DHODH by Teriflunomide in the de novo pyrimidine synthesis pathway.

Experimental Workflow: Comparing Mitochondrial Toxicity cluster_Isolation Mitochondria Isolation cluster_Respiration Respiration Assay cluster_OxidativeStress Oxidative Stress Assay cluster_Cytotoxicity Cytotoxicity Assay Rat Liver Homogenization Rat Liver Homogenization Differential Centrifugation Differential Centrifugation Rat Liver Homogenization->Differential Centrifugation Isolated Mitochondria Isolated Mitochondria Differential Centrifugation->Isolated Mitochondria Oxygen Electrode Chamber Oxygen Electrode Chamber Isolated Mitochondria->Oxygen Electrode Chamber Fluorescence Plate Reader Fluorescence Plate Reader Isolated Mitochondria->Fluorescence Plate Reader Respiration Assay Respiration Assay Oxidative Stress Assay Oxidative Stress Assay Measure O2 Consumption Measure O2 Consumption Oxygen Electrode Chamber->Measure O2 Consumption Substrates + ADP Substrates + ADP Substrates + ADP->Oxygen Electrode Chamber Test Compounds Test Compounds Test Compounds->Oxygen Electrode Chamber Measure Superoxide Measure Superoxide Fluorescence Plate Reader->Measure Superoxide Fluorescent Probe Fluorescent Probe Fluorescent Probe->Fluorescence Plate Reader Test Compounds_OS Test Compounds Test Compounds_OS->Fluorescence Plate Reader Cell Culture Cell Culture Treat with Compounds Treat with Compounds Cell Culture->Treat with Compounds Incubation Incubation Treat with Compounds->Incubation Test Compounds_Cyto Test Compounds Test Compounds_Cyto->Treat with Compounds Viability Assay (MTT) Viability Assay (MTT) Incubation->Viability Assay (MTT) Measure Absorbance Measure Absorbance Viability Assay (MTT)->Measure Absorbance

Caption: Workflow for assessing the differential effects of compounds on mitochondrial function.

References

Safety Operating Guide

Safe Disposal of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS RN: 24522-30-3), a compound often used as a synthetic intermediate. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in research and drug development settings.

I. Pre-Disposal Hazard Assessment

Before handling this compound for disposal, it is imperative to be fully aware of its associated hazards. This chemical is classified as harmful and an irritant.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Skin IrritationH315: Causes skin irritation.[2]Chemical-resistant gloves and lab coat.
Eye IrritationH319: Causes serious eye irritation.[2]Safety glasses with side shields or goggles.
Respiratory IrritationH335: May cause respiratory irritation.[2]Use in a well-ventilated area or with a fume hood.
Aquatic HazardH412: Harmful to aquatic life with long lasting effects.[3][4]Prevent release to the environment.

II. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.

Protocol 1: Disposal of Unused or Waste this compound (Solid)

  • Containerization:

    • Place the chemical waste in a clearly labeled, sealable, and chemically compatible container. The container should be designated for hazardous solid waste.

    • Ensure the original container is securely closed if disposing of the entire stock.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[5]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Protocol 2: Disposal of Contaminated Labware and Debris

  • Segregation:

    • Separate contaminated solid waste (e.g., weighing paper, gloves, pipette tips) from non-hazardous waste.

  • Containerization:

    • Place all contaminated solid debris into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling:

    • Clearly label the container as "Hazardous Waste: Solid Debris Contaminated with this compound".

  • Storage:

    • Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area.

  • Disposal:

    • Dispose of the container through your institution's licensed hazardous waste management service.

III. Emergency Procedures for Spills

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Ensure Safety:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.

    • Wear the appropriate PPE as outlined in the hazard table.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material to avoid creating dust.[5]

    • Place the swept-up material into a sealed, labeled hazardous waste container.

    • For a liquid spill (if the compound is in solution), absorb the material with an inert absorbent such as vermiculite or sand.[5]

    • Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and absorbent towels.

  • Disposal of Cleanup Materials:

    • All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste containing this compound, and disposed of according to Protocol 2.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_solid_waste Solid Waste Disposal cluster_contaminated_debris Contaminated Debris Disposal cluster_spill_cleanup Spill Cleanup start Start: Handling This compound waste_generation Waste Generation start->waste_generation spill_event Spill Event start->spill_event solid_waste Unused/Waste Solid Chemical waste_generation->solid_waste contaminated_debris Contaminated Labware/PPE waste_generation->contaminated_debris ensure_safety Ensure Safety (PPE, Ventilation) spill_event->ensure_safety containerize_solid Containerize in Labeled Hazardous Waste Container solid_waste->containerize_solid store_solid Store in Designated Hazardous Waste Area containerize_solid->store_solid dispose_solid Dispose via Licensed Hazardous Waste Service store_solid->dispose_solid containerize_debris Containerize in Labeled Contaminated Debris Bin contaminated_debris->containerize_debris store_debris Store in Designated Hazardous Waste Area containerize_debris->store_debris dispose_debris Dispose via Licensed Hazardous Waste Service store_debris->dispose_debris contain_cleanup Contain and Clean Up Spill ensure_safety->contain_cleanup cleanup_materials Contaminated Cleanup Materials contain_cleanup->cleanup_materials cleanup_materials->containerize_debris

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.